Cinoxacin

Catalog No.
S523816
CAS No.
28657-80-9
M.F
C12H10N2O5
M. Wt
262.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinoxacin

CAS Number

28657-80-9

Product Name

Cinoxacin

IUPAC Name

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)

InChI Key

VDUWPHTZYNWKRN-UHFFFAOYSA-N

SMILES

Array

solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
9.61e-01 g/L

Synonyms

Cinoxacin; Cinobac; Compound 64716; Cinoxacine; Cinoxacino; Cinoxacinum;Acid, Azolinic; Azolinic Acid;

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

The exact mass of the compound Cinoxacin is 262.05897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756695. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic. It belongs to the ontological category of oxo carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cinoxacin mechanism of action DNA gyrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Cinoxacin exerts its bactericidal effect primarily by inhibiting the essential bacterial enzyme DNA gyrase, a type II topoisomerase [1] [2] [3]. The process can be broken down into the following key steps:

G This compound This compound DNA_Complex Gyrase-DNA Complex This compound->DNA_Complex 1. Binds to Interface DNA_Gyrase DNA Gyrase (A₂B₂ Tetramer) DNA_Gyrase->DNA_Complex 2. Binds DNA DSB Stabilized Cleavage Complex (Double-Stranded DNA Break) DNA_Complex->DSB 3. Stabilizes Intermediate DNA_Replication DNA Replication & Cell Division DNA_Replication->DSB 4. Replication Fork Collision Cell_Death Cell Death DSB->Cell_Death 5. Bactericidal Effect

  • Target Binding: this compound binds reversibly to the complex formed between DNA gyrase and bacterial DNA [4]. It specifically targets the enzyme-DNA interface, intercalating into the DNA at the site of the transient double-strand break created by the enzyme [4].
  • Enzyme Inhibition: By binding to this complex, this compound blocks the strand passage catalysis of DNA gyrase. This prevents the enzyme from introducing negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication [1] [5].
  • Stabilization of the Cleavage Complex: More critically, this compound stabilizes a transient intermediate in the gyrase catalytic cycle where the DNA is cleaved. This stabilizes the "cleavage complex," effectively converting the enzyme into a cellular poison [4].
  • Bactericidal Effect: The stabilized cleavage complex creates a physical barrier that halts the progression of the DNA replication fork. When the replication machinery collides with this complex, it leads to the generation of irreversible double-strand breaks in the bacterial chromosome, triggering bacterial cell death [4].

Historical Context and Drug Evolution

This compound belongs to the first generation of quinolone antibiotics, which were developed in the 1970s as improvements upon the prototype drug, nalidixic acid [1]. The following table summarizes the key aspects of this compound in relation to other quinolone generations:

Feature This compound (1st Gen) Fluoroquinolones (e.g., Ciprofloxacin)
Core Structure Quinolone core [1] Quinolone core with C6-fluorine substitution [4]
Primary Target DNA Gyrase [1] [3] Dual targets: DNA Gyrase & Topoisomerase IV [4]
Spectrum of Activity Narrow; mainly Gram-negative aerobes (e.g., E. coli, Proteus, Klebsiella) [1] Broad; enhanced vs. Gram-negatives (including Pseudomonas) and Gram-positives [4]
Clinical Use Uncomplicated Urinary Tract Infections (UTIs) [1] [3] Wide range (UTIs, respiratory, skin, systemic infections) [4]
Current Status Discontinued in many regions [1] Widely used, though compromised by resistance [4]

The introduction of a fluorine atom at the C6 position in later-generation fluoroquinolones significantly enhanced their potency and broadened their spectrum. A key differentiator is target preference: while this compound primarily targets DNA gyrase in Gram-negative bacteria, many fluoroquinolones also potently inhibit topoisomerase IV (a related type II topoisomerase), which is often the primary target in Gram-positive bacteria [4].

Pharmacology and Clinical Profile

The table below summarizes the core pharmacological and clinical data for this compound, compiled from historical sources [1] [6] [2]:

Property Description
Approved Uses Initial/recurrent uncomplicated UTIs in adults [1] [2]
Dosage (Adults, normal renal function) 1 g daily, in divided doses (e.g., 500 mg BID or 250 mg QID) for 7-14 days [1]
Route of Administration Oral [1]
Bioavailability Nearly complete [6]
Protein Binding 60-80% [1] [2]
Metabolism Hepatic (30-40% to inactive metabolites) [1] [2]
Elimination Half-life ~1.5 hours (prolonged in renal impairment) [1] [2]
Primary Route of Elimination Renal (50-60% as unchanged drug) [1] [3]
Susceptible Bacteria E. coli, Proteus mirabilis, Proteus vulgaris, Klebsiella spp., Enterobacter spp. [1]
Resistant Bacteria Pseudomonas spp., Staphylococcus spp., Enterococcus spp. [1]

Experimental Insights and Protocols

Key experimental approaches have been used to elucidate the mechanism of this compound and other quinolones:

  • In Vitro Supercoiling Assay: This standard assay assesses the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase. Relaxed plasmid DNA is incubated with gyrase in the presence of ATP and the test compound. Inhibition is visualized by gel electrophoresis, where a failure to convert relaxed DNA into supercoiled DNA indicates gyrase inhibition [5].
  • In Vivo Supercoiling Assessment: To confirm target engagement in whole cells, bacteria harboring a plasmid (e.g., pUC19) are treated with the antibiotic. Plasmid DNA is then extracted and analyzed by gel electrophoresis. Compounds like this compound that inhibit gyrase in vivo cause a detectable shift in plasmid topology from a highly supercoiled to a relaxed or differently supercoiled state [5].
  • ATPase Competition Assay: As gyrase requires ATP hydrolysis for its supercoiling function, this assay determines if an inhibitor targets the ATP-binding site in the GyrB subunit. The rate of ATP hydrolysis is measured in the presence of the drug. Competitive inhibitors, like the aminocoumarins, show characteristic kinetics, which can be differentiated from the mechanism of quinolones [5].

This compound's role in current research is primarily historical, serving as a foundational example of a DNA gyrase inhibitor. Its mechanism provides a crucial reference point for understanding the action and ongoing development of newer antibacterial agents that target bacterial type II topoisomerases.

References

Cinoxacin pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cinoxacin is a first-generation quinolone antimicrobial agent that was historically used for treating uncomplicated urinary tract infections. Its pharmacokinetics are characterized by rapid and nearly complete oral absorption, moderate plasma protein binding, and primarily renal excretion of the unchanged drug. Although this compound has been discontinued in many markets, understanding its pharmacokinetic profile remains valuable for historical research and comparative studies with newer antimicrobial agents. Key parameters are summarized in the table below [1] [2].

Chemical Identity and Background

  • IUPAC Name: 1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
  • Molecular Formula: C₁₂H₁₀N₂O₅
  • Molecular Mass: 262.22 g/mol [2]
  • Therapeutic Class: First-generation synthetic quinolone antibiotic [1] [2]
  • Status: Discontinued in the US, UK, and suspended throughout the EU [2].

Comprehensive Pharmacokinetic Data

The following tables consolidate quantitative pharmacokinetic parameters for this compound from human studies.

Table 1: Basic Pharmacokinetic Parameters after Oral Administration

Parameter Value Unit Conditions & Comments
Bioavailability ~100 % Oral, nearly complete absorption [1]
Absorption Half-life (t~1/2~a~) 0.25 hours Indicates rapid absorption [3]
Time to Peak Plasma Concentration (T~max~) 1 - 3 hours Food delays T~max~ but not total absorption [1]
Plasma Protein Binding 60 - 80 % Primarily albumin [1] [2]
Apparent Volume of Distribution (VD) 23.5 L/1.73 m² Suggests moderate distribution in body fluids [3]
Elimination Half-life (t~1/2~) 1.1 - 2.7 hours In subjects with normal renal function [1]
Elimination Half-life (t~1/2~) >10 hours In patients with severe renal impairment [1] [2]

Table 2: Metabolism and Excretion Pathways

Parameter Value Unit Details
Route of Elimination Primarily renal - Most of the dose excreted unchanged in urine [1]
Fraction Excreted Unchanged in Urine 40 - 60 % Over 12 hours [1] [3]
Total Urinary Recovery (0-12h) ~86 % Of the administered dose [3]
Metabolism Hepatic - 30-40% of a dose is metabolized [1] [2]
Metabolites Identified - - Glucuronide/sulfatase-hydrolysable conjugate; Acid-hydrolysable conjugate [1]
Metabolite Activity Microbiologically inactive - Metabolites do not contribute to antibacterial efficacy [1]

Table 3: Key Pharmacokinetic and Pharmacodynamic Targets

Parameter Value Unit Context
Typical Urinary Concentration (9-12h post-dose) 90 ± 29 μg/mL Well above MIC for susceptible Gram-negative uropathogens [3]
Primary PK/PD Index fT > MIC - Time-dependent killing (characteristic of quinolones) [4]
Standard Adult Dosage 1 g/day Orally, in 2-4 divided doses (500 mg BID or 250 mg QID) for 7-14 days [1] [2]
Prophylaxis Dosage 250 mg Single daily dose at bedtime [1]

Experimental Protocols for Key Assays

Protocol for Serum and Urine Concentration Determination

The following methodology is adapted from comparative pharmacokinetic studies in humans [3].

  • Study Design: A single-dose, open-label study in healthy volunteers (e.g., n=10). Dosing: 500 mg this compound administered orally.
  • Sample Collection:
    • Serum/Plasma: Collect blood samples pre-dose (0 h) and at specified intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 h). Centrifuge and store plasma/serum at -20°C or -80°C until analysis.
    • Urine: Collect urine pre-dose and over timed intervals post-dose (e.g., 0–2, 2–4, 4–6, 6–9, 9–12 h). Measure total volume of each collection and aliquot for storage.
  • Analytical Method:
    • Technique: High-Performance Liquid Chromatography (HPLC) with fluorometric detection. Fluorometric detection is suitable as quinolones are naturally fluorescent.
    • Sample Preparation: For serum, precipitate proteins with an organic solvent like acetonitrile or methanol, followed by centrifugation and injection of the supernatant. For urine, dilute with an appropriate mobile phase buffer.
    • Calibration: Prepare standard curves in drug-free human plasma and urine. The linear range should cover expected concentrations (e.g., 0.1–20 μg/mL for plasma, 10–500 μg/mL for urine).
  • Data Analysis: Use a non-compartmental analysis to determine C~max~, T~max~, AUC~0-∞~, elimination half-life, and cumulative urinary excretion.
Protocol for In Vitro Antibacterial Activity (MIC/MBC)

These standard microbiological assays are critical for linking PK data to PD effects [4].

  • Minimum Inhibitory Concentration (MIC) Determination:
    • Method: Broth microdilution according to guidelines like CLSI or EUCAST.
    • Procedure:
      • Prepare a logarithmic serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
      • Standardize the bacterial inoculum to approximately 5 × 10⁵ CFU/mL and add to each well.
      • Include growth control (no drug) and sterility control (no inoculum) wells.
      • Incubate the plate at 35°C for 16-20 hours.
    • Endpoint: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
  • Minimum Bactericidal Concentration (MBC) Determination:
    • Procedure:
      • Subculture a small volume (e.g., 10 μL) from wells showing no visible growth (typically from the MIC well and higher concentrations) onto drug-free agar plates.
      • Incubate the plates for 16-20 hours at 35°C.
    • Endpoint: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction (a 3-log drop) in the original bacterial inoculum [4].

Visualization of Pathways and Workflows

The following diagrams illustrate the metabolic fate of this compound and a generalized workflow for its pharmacokinetic study.

cinoxacin_pathway cluster_oral Oral Administration cluster_hepatic Hepatic Processing cluster_renal Renal Excretion This compound This compound Oral_Dose Oral_Dose Stomach Stomach Oral_Dose->Stomach SI_Absorption SI_Absorption Stomach->SI_Absorption Systemic_Circulation Systemic_Circulation SI_Absorption->Systemic_Circulation Rapid & near complete Liver Liver Conjugation Conjugation Liver->Conjugation 30-40% Inactive_Metabolites Inactive_Metabolites Conjugation->Inactive_Metabolites Kidney Kidney Inactive_Metabolites->Kidney Urine Urine Kidney->Urine Elimination Elimination Urine->Elimination Systemic_Circulation->Liver Systemic_Circulation->Kidney 40-60% unchanged

Diagram 1: ADME Pathway of this compound. The drug is rapidly absorbed and largely excreted renally, with a minor hepatic pathway.

pk_study_workflow Protocol Protocol Dosing Dosing (500 mg single oral dose) Protocol->Dosing Sample_Collection Sample Collection (Serum/Plasma & Urine over time) Dosing->Sample_Collection Bioanalysis Bioanalysis (HPLC with fluorometric detection) Sample_Collection->Bioanalysis Data_Analysis Data Analysis (Non-compartmental analysis) Bioanalysis->Data_Analysis PK_Parameters PK Parameter Estimation (Cmax, Tmax, AUC, t½, Vd, Cl) Data_Analysis->PK_Parameters

Diagram 2: Experimental PK Study Workflow. Key steps from subject dosing to final parameter estimation.

Critical Factors Influencing Pharmacokinetics

  • Renal Function: This is the most significant factor. This compound's half-life increases dramatically with declining renal function, from 1.5 hours in healthy individuals to over 10 hours in severe renal impairment, necessitating dose reduction [1] [2].
  • Food: Co-administration with food delays the rate of absorption (increases T~max~) but does not significantly affect the overall extent of absorption (AUC) [1].
  • Drug-Drug Interactions:
    • Antacids & Cations: Aluminum, calcium, or magnesium-containing antacids, as well as iron salts and sucralfate, can chelate this compound in the GI tract, significantly impairing its absorption [1].
    • Probenecid: Coadministration with probenecid can reduce the renal tubular secretion of this compound, leading to elevated and prolonged serum levels [1].
  • Pathophysiological States: While not specifically studied for this compound, general principles of critical illness (e.g., systemic inflammation, hypoalbuminemia, augmented renal clearance) can profoundly alter the volume of distribution and clearance of antibiotics, potentially extrapolating to this compound [5].

Clinical and Research Significance

This compound serves as a historical benchmark for the evolution of quinolone antibiotics. Its pharmacokinetic profile, particularly its high urinary concentrations and renal-dependent elimination, made it a targeted therapy for urinary tract infections. The drug's disposition highlights the importance of renal function assessment and managing cation-containing products in therapy. From a research perspective, this compound's structure-activity relationship and its mechanism of action—inhibiting bacterial DNA gyrase and topoisomerase IV—inform the design of newer antimicrobial agents [1] [2].

References

Cinoxacin DNA topoisomerase IV inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: From Inhibition to Cell Death

Cinoxacin and other quinolones are "topoisomerase poisons" that kill bacteria not by simple enzyme inhibition, but by corrupting the enzyme's function and stabilizing a lethal intermediate complex [1] [2].

  • Step 1: Formation of the Cleavage Complex - During their normal catalytic cycle, DNA gyrase and topoisomerase IV create transient double-stranded breaks in DNA. They remain covalently attached to the 5' ends of the broken DNA through an active-site tyrosine residue, forming a "cleavage complex" [3] [2].
  • Step 2: Drug Binding and Stabilization - this compound binds non-covalently at the interface of the enzyme and DNA, near the active site. It interacts with the enzyme, DNA, and a non-catalytic magnesium ion, effectively intercalating into the cleaved DNA. This binding acts as a physical block, preventing the enzyme from resealing the DNA break [1] [2].
  • Step 3: Collision and Cell Death - When the DNA replication machinery collides with these stabilized cleavage complexes, the transient breaks are converted into permanent, lethal double-stranded DNA breaks. This triggers the SOS response and leads to bacterial cell death [1].

The following diagram illustrates this mechanism of action.

G EnzymeDNA Gyrase/Topo IV Bound to DNA CleavageComplex Stabilized Cleavage Complex (Double-Stranded Break) EnzymeDNA->CleavageComplex 1. Enzyme Cleaves DNA LethalBreak Permanent Double-Stranded Break (Cell Death) CleavageComplex->LethalBreak 3. Replication Fork Collision Quinolone This compound/Quinolone Quinolone->CleavageComplex 2. Binds & Stabilizes

Quinolone mechanism of action: enzyme-DNA cleavage, drug binding, and replication fork collision.

Target Specificity: Gyrase vs. Topoisomerase IV

A key concept in quinolone action is target preference, which varies by drug and bacterial species. For many first-generation quinolones and in Gram-negative bacteria, DNA gyrase is often the primary target [1]. While direct experimental data for this compound is limited, insights can be drawn from related compounds:

  • Nalidixic Acid, a closely related first-generation agent, rapidly inhibits DNA synthesis by preferentially targeting DNA gyrase in Staphylococcus aureus [4].
  • In contrast, newer fluoroquinolones like norfloxacin preferentially target topoisomerase IV in the same organism, inhibiting DNA synthesis more gradually [4].
  • This suggests that this compound's activity profile may be more similar to nalidixic acid, with gyrase as a primary target, though it inhibits both enzymes [5].

Experimental Approaches for Studying Mechanism

Researchers use specific methodologies to dissect quinolone mechanism and target preference.

Experimental Goal Key Methodologies Application & Interpretation
Identify Primary Target Use of isogenic bacterial strains with specific resistance mutations in gyrA (gyrase) or parC/grlA (topoisomerase IV) [4]. If a parC mutation abolishes drug activity, topoisomerase IV is the primary target. If a gyrA mutation has a greater effect, gyrase is the primary target [4].
Measure DNA Cleavage SDS-K+ or alkali precipitation assays to trap covalent enzyme-DNA complexes [1]. Quantifies the drug's ability to stabilize cleavage complexes. Increased DNA fragmentation indicates higher potency as a "poison" [1].
Monitor Cellular Response Measure the rate of 3H-thymidine incorporation into DNA after drug exposure [4]. A rapid inhibition of DNA synthesis suggests gyrase targeting (ahead of fork). A slower inhibition suggests topoisomerase IV targeting (behind fork) [4].
Map Binding Interactions X-ray crystallography of drug-enzyme-DNA complexes [1] [2]. Reveals atomic-level interactions (e.g., with Ser83 and Asp87 in GyrA) and how resistance mutations disrupt binding [1].

Research Implications

Although this compound itself is no longer used, understanding its mechanism remains highly relevant. The rise of resistance to modern fluoroquinolones, often through mutations in the drug-binding sites of gyrase and topoisomerase IV, has spurred efforts to develop new classes of antibiotics that target these same essential enzymes but with different binding modes to overcome resistance [3].

References

Cinoxacin in vitro antibacterial susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Cinoxacin In Vitro Antibacterial Profile

The table below summarizes key in vitro susceptibility data for this compound from scientific literature:

Property / Organism Details / MIC (Minimum Inhibitory Concentration) Citations
Drug Class Synthetic organic acid; chemically related to nalidixic acid [1] [2]
Primary Spectrum Most aerobic Gram-negative bacilli; ineffective against Pseudomonas aeruginosa and Gram-positive bacteria [1] [2]
Escherichia coli Highly susceptible; MIC as low as 0.5 - 2 µg/ml for many strains [2]
Klebsiella, Enterobacter, Proteus, Serratia marcescens Majority inhibited by ≤ 8 µg/ml [1]
Pseudomonas aeruginosa & Gram-positive bacteria Resistant (MIC > 64 µg/ml) [1]
Correlation with Disk Diffusion Zones of inhibition using a 30-µg disk correlated well with agar-dilution MICs (r = -0.9) [1]
Bactericidal Activity Bactericidal against susceptible organisms at an inoculum of 5 x 10^6 organisms/ml [1]
Development of Resistance Resistance was readily developed in vitro by serial passage on drug-containing agar [1]

Experimental Methodologies from Key Studies

The core methodologies for historical in vitro testing of this compound are detailed below.

Agar Dilution Method for MIC Determination

This was a standard method used to determine the Minimum Inhibitory Concentration (MIC) of this compound for 419 bacterial strains [1].

  • Procedure: Two-fold dilutions of this compound are incorporated into an agar medium. The agar plates are inoculated with a standardized amount of the organism (e.g., 10^4 CFU/spot). The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth after overnight incubation at 35°C [1].
  • Inoculum Effect: Studies noted that increasing the inoculum size resulted in higher MICs, though this effect was reported to be less pronounced for this compound than for nalidixic acid [2].
Disk Diffusion Susceptibility Testing

This method used a 30-µg this compound disk to create a zone of inhibition on a seeded agar plate [1].

  • Correlation: The size of the zone of inhibition was found to have a strong negative correlation (r = -0.9) with the MIC values obtained via the agar-dilution method, validating its use for susceptibility testing [1].
In Vitro Resistance Development Study
  • Procedure: Resistance was induced in the laboratory by serially passaging three bacterial strains on agar containing increasing concentrations of this compound. This demonstrated that bacteria could develop resistance to this compound under selective pressure [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow and relationships of the key in vitro experiments described in the historical studies.

Start Start: In Vitro Susceptibility Testing MIC Agar Dilution MIC Start->MIC Disk Disk Diffusion (30µg disk) Start->Disk Resistance Resistance Development Study Start->Resistance Bactericidal Bactericidal Activity Test Start->Bactericidal DataMIC Quantitative MIC data (µg/ml) MIC->DataMIC DataZone Zone of Inhibition (mm) Disk->DataZone DataResist Evidence of induced resistance Resistance->DataResist DataCidal Confirmation of bactericidal action Bactericidal->DataCidal Correlation Statistical Correlation (r = -0.9) DataMIC->Correlation Profile Final Antibacterial Profile DataMIC->Profile DataZone->Correlation DataResist->Profile DataCidal->Profile Correlation->Profile

Important Considerations for Modern Research

  • Historical Context: The available detailed in vitro data is from the 1970s-80s [1] [2]. Contemporary guidelines from the FDA and CLSI, which define modern interpretive criteria and breakpoints, do not list this compound, indicating it is no longer in widespread clinical use [3].
  • Modern Alternatives: Current research focuses on personalized antimicrobial susceptibility testing using clinical prediction models to optimize antibiotic selection, particularly for WHO Access category antibiotics, rather than on older agents like this compound [4]. Furthermore, surveillance programs for pathogens like Neisseria gonorrhoeae track resistance to currently relevant antibiotics like ceftriaxone and ciprofloxacin, not this compound [5].

References

Cinoxacin protein binding and serum concentration levels

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding & Serum Concentration Data

The table below consolidates key quantitative data on cinoxacin's protein binding and serum levels from foundational studies.

Parameter Reported Value Experimental Conditions / Notes
Protein Binding 60% - 80% [1] [2] [3] Human serum. Method: Equilibrium dialysis & ultrafiltration [4] [5].
Primary Binding Protein Human Serum Albumin [4] [5] Identified as the main binding site.
Peak Serum Concentration ~15 µg/ml [2] Achieved 1-3 hours after a single 500 mg oral dose in fasting subjects.
Impact of Food ~30% reduction in peak concentration; delay in absorption [1] [2] Total extent of absorption (AUC) over 24 hours was not significantly altered.
Serum Half-Life (Normal Renal Function) 1.1 - 2.7 hours [1] [6] [2]
Serum Half-Life (Severe Renal Impairment) ~8.5 to >10 hours [6] [3] In patients with creatinine clearance < 30 ml/min.

Experimental Protocols for Key Assays

The methodologies used to determine this compound's protein binding and concentration levels are standard and rigorous.

Protein Binding Determination

The binding of this compound to human serum proteins was investigated using several complementary techniques [4] [5]:

  • Equilibrium Dialysis: Serum or protein solution containing this compound (10-30 µg/ml) is placed on one side of a semi-permeable membrane, and buffer is placed on the other. The system is incubated (typically at 37°C, pH 7.4) until equilibrium is reached. The concentration of this compound in the buffer chamber represents the free (unbound) fraction.
  • Ultrafiltration: Serum containing the drug is placed in a device with an ultrafiltration membrane. The device is centrifuged, and the concentration of this compound in the filtrate is measured, which corresponds to the free fraction.
  • Circular Dichroism (CD) Spectroscopy: This method provides information on the conformational changes in the protein (like Human Serum Albumin) upon binding to this compound, helping to confirm and characterize the interaction.
Serum and Urine Concentration Measurement

The pharmacokinetic studies, such as the one by Black et al. (1979), used the following general approach [1] [7]:

  • Study Design: Human volunteers or patients received defined oral doses of this compound (e.g., 250 mg, 500 mg, 1 g). Multiple blood samples were collected at predetermined times post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).
  • Bioanalysis: Concentrations of this compound in serum and urine were determined using a specific and sensitive bioanalytical method. While the original papers do not specify the exact method, other contemporary studies on this compound used microbiological assays or early high-performance liquid chromatography (HPLC) methods for quantification [7].
  • Pharmacokinetic Analysis: Serum concentration-time data were analyzed using non-compartmental or model-dependent methods to calculate key parameters like peak concentration (Cmax), time to peak (Tmax), and elimination half-life.

Mechanism of Protein Binding & Pharmacokinetics

The following diagram illustrates the relationship between this compound's protein binding and its pharmacokinetic behavior, which underpins its clinical efficacy.

G A Oral Administration (500mg dose) B Absorption in GI Tract A->B C Portal Circulation B->C D Systemic Circulation C->D E This compound in Serum ~15 µg/mL Peak D->E F Protein Binding (60-80%) to HSA E->F G Free, Active Drug (20-40%) E->G H Distribution to Tissues (Prostate, Kidney, Bladder) G->H I Renal Excretion (60% unchanged in urine) G->I J High Urinary Concentrations (>MIC for pathogens) I->J

This compound's journey from oral administration to urinary excretion, highlighting the role of protein binding.

Key Takeaways for Researchers

  • Well-Defined Binding Profile: this compound is consistently reported to be 60-80% bound to human serum albumin, a moderate level that influences its distribution and free fraction [1] [4] [2].
  • Predictable Serum Levels: Following a standard 500 mg dose, peak serum concentrations of approximately 15 µg/ml are achieved within 1-3 hours. Food impacts the rate but not the overall extent of absorption [1] [2].
  • Critical Impact of Renal Function: The elimination half-life of this compound is highly dependent on renal function. It increases significantly in patients with renal impairment, necessitating dose adjustment to prevent accumulation [6] [3].
  • Therapeutic Rationale: Despite moderate serum levels, the high fraction of drug excreted unchanged in the urine results in urinary concentrations that far exceed the MIC for susceptible uropathogens, explaining its clinical utility [1] [2].

References

Cinoxacin tissue distribution prostate kidney bladder

Author: Smolecule Technical Support Team. Date: February 2026

Cinoxacin Pharmacokinetic Properties at a Glance

Property Details
Bioavailability Nearly 100% after oral administration [1] [2].
Plasma Protein Binding 63-73% [1] [3].
Primary Route of Elimination Renal excretion [1] [2].
Fraction Excreted Unchanged in Urine 50-60% in patients with normal renal function [1] [3].
Elimination Half-Life 1.1 - 2.7 hours (increased in renal impairment) [1].

Mechanism of Action and Antimicrobial Spectrum

This compound is a synthetic antibacterial agent belonging to an early class of quinolone antibiotics [1] [4].

  • Mechanism of Action: It exerts a bactericidal effect by specifically inhibiting bacterial DNA-gyrase (topoisomerase II), an enzyme essential for DNA replication and transcription [1] [3].
  • Spectrum of Activity: Its spectrum is primarily restricted to Gram-negative aerobic bacteria [1]. It is most effective against common uropathogens like Escherichia coli and Proteus mirabilis, but shows activity against most species of Enterobacteriaceae at concentrations achieved in urine [1] [5]. It has less activity against Gram-positive bacteria and Pseudomonas aeruginosa [1].

G A This compound Administration (Oral) B Absorption into Bloodstream ~100% Bioavailability A->B C Distribution to Tissues 63-73% Protein Bound B->C D Renal Excretion 50-60% Unchanged Drug C->D E High Urinary Concentration > MIC for Uropathogens D->E F Bactericidal Effect in Urine E->F G Inhibition of Bacterial DNA Gyrase (Topoisomerase II) G->F Mechanism

This compound's pathway from administration to antibacterial effect in the urinary tract.

Tissue Distribution and Key Experimental Data

This compound distributes into urinary tract tissues, with concentrations reaching a significant percentage of serum levels.

Tissue / Fluid Concentration Relative to Serum Experimental Details & Context
Prostate Tissue Reaches ~60% of serum concentrations [1]. Measured in prostatic tissue of urological patients after oral administration [2].
Urine High concentrations, remain above the MIC for most Gram-negative urinary pathogens for at least 12 hours [2]. Primary route of elimination; high concentrations are the basis for its efficacy in UTIs [1] [2].
Bladder Tissues Reaches ~60-80% of serum concentrations [1]. -

Experimental Protocols for Pharmacokinetic Studies

The key findings on this compound's distribution come from human pharmacokinetic studies using standardized methods.

  • Dosing and Sample Collection: In human studies, volunteers or patients received single or multiple oral doses (e.g., 250 mg, 500 mg). Blood serum samples were collected at timed intervals. Tissue samples (like prostate) were often obtained during scheduled urological surgeries [2].
  • Drug Concentration Measurement: this compound concentrations in body fluids (serum, urine) and tissue homogenates were determined using specific assay methods developed for the compound, such as microbiological assays or high-performance liquid chromatography (HPLC) [2].
  • Protein Binding Determination: The extent of serum protein binding (63-73%) was typically determined using methods like equilibrium dialysis or ultrafiltration [1] [3].

Clinical Application and Context

  • Therapeutic Indications: this compound was approved for treating initial or recurrent uncomplicated urinary tract infections and for prophylactic therapy in women with a history of recurrent UTIs [1] [6].
  • Dosage: The typical treatment dosage was 1 g per day orally, given in 2-4 divided doses for 7-14 days. Prophylaxis involved a single 250 mg dose at bedtime [1] [6].
  • Current Status: The search results consistently note that this compound "has no advantage over newer agents of this class" [1] [6]. The development of fluoroquinolones (e.g., ciprofloxacin), which have a broader antimicrobial spectrum and different pharmacokinetic profiles, has largely superseded older agents like this compound [1].

References

Introduction to Analytical Method Validation for Cinoxacin

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation is a critical process in pharmaceutical development, providing documented evidence that a testing procedure is fit for its intended purpose [1]. For the analysis of Cinoxacin, a fluoroquinolone antibiotic, using High-Performance Liquid Chromatography (HPLC), validation ensures the identity, purity, potency, and safety of the drug substance and product [2]. This document outlines a detailed protocol for validating a stability-indicating reversed-phase (RP)-HPLC method for the quantification of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline [3] [1].


Materials and Equipment

  • HPLC System: High-performance liquid chromatograph with quaternary pump, auto-sampler, thermostatted column compartment, and UV or Photo Diode Array (PDA) detector [2].
  • Data Station: Chromatography Data System (CDS) software for data acquisition and processing [3].
  • Analytical Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) [4].
  • Reference Standards: this compound reference standard of known high purity (e.g., ≥95%). Procure from a certified supplier.
  • Reagents: HPLC-grade acetonitrile and methanol, high-purity water, phosphoric acid, triethanolamine, or other buffers as required [2] [4].
  • Samples: Drug substance (this compound) and drug product (e.g., this compound tablets). A placebo formulation (containing all excipients except the active ingredient) is required for drug product methods.

Validation Protocol: Parameters and Experimental Procedures

The following parameters must be validated, with experiments conducted according to a pre-approved protocol with predefined acceptance criteria [1].

System Suitability

System suitability tests verify that the total HPLC system is adequate for the intended analysis. These are performed before and during the validation experiments.

  • Procedure: Make six replicate injections of a standard solution containing this compound at 100% of the test concentration.
  • Acceptance Criteria:
    • Peak Area RSD: ≤ 2.0% [1].
    • Retention Time RSD: ≤ 1.0%.
    • Theoretical Plates (N): > 2000.
    • Tailing Factor (T): ≤ 2.0.
Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients [1].

  • Procedure:
    • Inject the following solutions and record chromatograms:
      • Diluent/Blank: The solvent used to prepare samples.
      • Placebo: A mixture of all drug product excipients.
      • Standard Solution: this compound reference standard.
      • Stressed Samples: this compound samples subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress) [2] [1].
  • Acceptance Criteria:
    • The this compound peak should be pure and free from interference from the blank, placebo, or any degradation peaks.
    • Peak purity should be confirmed using a PDA or Mass Spectrometry (MS) detector [1].
Linearity and Range

Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte.

  • Procedure: Prepare a minimum of five standard solutions of this compound across a range of concentrations (e.g., 50% to 150% of the target assay concentration). Inject each solution in triplicate and plot the average peak area versus concentration.
  • Acceptance Criteria:
    • The correlation coefficient (r²) should be ≥ 0.995 [2] [3].
    • The y-intercept should be statistically insignificant relative to the response at the target concentration.
Accuracy (Recovery Studies)

Accuracy expresses the closeness of agreement between the accepted reference value and the value found.

  • Procedure: For the drug product, prepare a placebo and spike it with known quantities of this compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Compare the measured amount to the added amount to calculate the percent recovery [4] [1].
  • Acceptance Criteria: The mean recovery should be within 98.0% - 102.0% [3].
Precision

Precision is the closeness of agreement between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility [1].

  • Procedure:
    • Repeatability: Have one analyst prepare and inject six sample preparations at 100% of the test concentration on the same day with the same instrument.
    • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day and/or with a different instrument [4].
  • Acceptance Criteria: The %RSD for the assay results from both studies should be ≤ 2.0% [4] [3] [1].
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration that can be detected. Estimated at a signal-to-noise ratio of 3:1 [3].
  • LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision. Estimated at a signal-to-noise ratio of 10:1 [4] [3]. For the LOQ, an accuracy of 80-120% and precision of ≤10% RSD should be demonstrated.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Evaluate the effect of small changes in HPLC conditions (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase pH ±0.1 units, organic composition ±2%) on system suitability criteria [3].
  • Acceptance Criteria: The method should meet all system suitability requirements under all varied conditions.

The table below summarizes the typical acceptance criteria for the key validation parameters.

Validation Parameter Experimental Summary Acceptance Criteria
Linearity 5 concentrations, 50-150% of test conc. Correlation coefficient (r²) ≥ 0.995 [2] [3]
Accuracy (Recovery) 3 levels, 3 replicates each (80%, 100%, 120%) Mean Recovery: 98.0% - 102.0% [4] [3]
Precision (Repeatability) 6 sample preparations at 100% test conc. %RSD ≤ 2.0% [4] [1]
Specificity Analysis of blank, placebo, stressed samples No interference; Peak purity confirmed [1]
LOD / LOQ Signal-to-noise ratio LOD: 3:1 / LOQ: 10:1 [4] [3]

Workflow for HPLC Method Validation

The following diagram illustrates the key stages of the method validation life cycle, from initial preparation to final reporting and ongoing maintenance.

Start Method Development & Pre-validation P1 1. Validation Protocol Definition Start->P1 P2 2. Experimental Execution P1->P2 P3 3. Data Analysis & Report Generation P2->P3 End Validated Method Ready for Use P3->End P4 4. Method Maintenance & Revalidation End->P4 On-going

Detailed Experimental Procedure: Assay of this compound Tablets

This section provides a step-by-step protocol for a sample analysis of this compound tablets using the validated method.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm.
    • Mobile Phase: Mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethanolamine) and acetonitrile in a ratio determined during method development (e.g., 60:40) [4].
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 278 nm (wavelength to be confirmed based on this compound's spectrum) [2] [4].
    • Injection Volume: 20 µL [4].
    • Column Temperature: 30°C.
  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., mobile phase or a suitable solvent) to obtain a stock solution of 500 µg/mL.
    • Dilute this stock solution further with diluent to obtain a working standard solution at the target test concentration (e.g., 50 µg/mL). Filter through a 0.45 µm membrane filter.
  • Sample Solution Preparation:

    • Weigh and finely powder not less than 10 tablets.
    • Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound, to a 50 mL volumetric flask.
    • Add about 30 mL of diluent, sonicate for 30 minutes with intermittent shaking, and dilute to volume.
    • Filter a portion of the solution, and then further dilute the filtrate to obtain a final concentration of approximately 50 µg/mL.
  • System Suitability Test:

    • Inject the working standard solution six times.
    • Ensure the chromatogram meets the predefined system suitability criteria for RSD, theoretical plates, and tailing factor before proceeding.
  • Sample Analysis:

    • Inject the standard solution and the sample solution in duplicate.
    • Calculate the amount of this compound per tablet using the following formula: Assay (%) = (A_sample / A_standard) x (W_standard / W_sample) x (D_sample / D_standard) x P x 100 Where: A = Peak area, W = Weight, D = Dilution factor, P = Purity of reference standard.

Troubleshooting Common Challenges

  • Poor Peak Resolution: Adjust the mobile phase pH, organic composition, or gradient profile. Consider using a column with different selectivity [3].
  • High %RSD in Precision: Check the autosampler for injector issues and ensure consistent sample preparation technique and pipetting accuracy [3].
  • Unexpected Peak Shifts: Monitor column aging and performance. Ensure consistent mobile phase preparation and column temperature control [3].

References

Cinoxacin adsorptive stripping voltammetric determination method

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Adsorptive Stripping Voltammetry (AdSV)

Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive electrochemical technique for determining trace concentrations of analytes, particularly organic molecules and metal complexes that can be adsorbed onto an electrode surface [1] [2].

The analysis involves two main steps:

  • Preconcentration (Adsorption): The analyte is spontaneously concentrated from the solution onto the surface of the working electrode without electrolysis. This is a key difference from other stripping methods like anodic stripping, which uses an electrolytic deposition step [1] [2].
  • Stripping (Measurement): The potential is scanned, and the adsorbed species is either reduced or oxidized, producing a measurable current signal. The intensity of this current is proportional to the concentration of the analyte in the solution [2].

This technique is well-suited for molecules like quinolone antibiotics, which often possess functional groups that facilitate adsorption and redox activity [3] [4].

Proposed AdSV Protocol for Cinoxacin

While a direct method for this compound is not documented, the following protocol is adapted from a published voltammetric procedure for ciprofloxacin, a structurally related fluoroquinolone antibiotic [3]. This can serve as a robust starting point for method development.

Apparatus and Reagents
  • Voltammetric Analyzer: Instrument capable of Square-Wave (SWV) or Differential Pulse Voltammetry (DPV).
  • Electrode System:
    • Working Electrode: Hanging Mercury Drop Electrode (HMDE). Mercury film electrodes are also common for their high sensitivity in stripping analysis [1] [3].
    • Reference Electrode: Ag/AgCl (3M KCl).
    • Counter Electrode: Platinum wire.
  • Chemicals: this compound reference standard, copper(II) sulfate, borax (sodium tetraborate), boric acid. All reagents should be of analytical grade. Use deionized or double-distilled water.
Preparation of Solutions
  • Supporting Electrolyte: Borax-Boric Acid Buffer (0.2 M, pH 7.4). Add 0.2 M boric acid to 0.05 M sodium tetraborate solution until the desired pH is achieved [3].
  • Copper(II) Solution: 1.0 x 10⁻³ M Cu(II) in water.
  • This compound Stock Solution: 1.0 x 10⁻³ M in methanol. Prepare working standards by dilution with the supporting electrolyte.
Recommended Procedure
  • Complex Formation: Transfer an aliquot of the this compound working standard or sample solution to the electrochemical cell. Add the supporting electrolyte and an appropriate volume of Cu(II) solution. The final concentration of Cu(II) should be in excess relative to the expected this compound concentration (e.g., 4.0 x 10⁻⁶ M Cu(II) for 2.0 x 10⁻⁶ M this compound) [3].
  • Deaeration: Purge the solution with pure nitrogen or argon for 8-10 minutes to remove dissolved oxygen.
  • Preconcentration: With the solution under stirring, apply a suitable accumulation potential (e.g., -0.10 V vs. Ag/AgCl) to a fresh mercury drop for a defined accumulation time (e.g., 60 seconds). During this step, the this compound-Cu(II) complex adsorbs onto the electrode surface.
  • Equilibration: Stop stirring and allow the solution to become quiescent for a short rest period (e.g., 10-15 seconds).
  • Stripping Scan: Initiate the voltammetric scan towards negative potentials (cathodic scan). For Square-Wave mode, typical parameters could be: frequency = 60 Hz, pulse amplitude = 20 mV, scan increment = 10 mV [5]. Record the voltammogram.
  • Measurement: Measure the reduction peak current, which typically appears between -0.15 V and -0.25 V (vs. Ag/AgCl) for such quinolone-copper complexes [3].

The entire experimental workflow is summarized in the following diagram:

G Start Start Method Development Prep Prepare Solutions: This compound Stock, Cu(II), Buffer Start->Prep Cell Mix in Electrochemical Cell Prep->Cell Deaerate Purge with Inert Gas Cell->Deaerate Adsorb Adsorption Step: Apply potential & stir Deaerate->Adsorb Equil Equilibration: Stop stirring, short rest Adsorb->Equil Scan Stripping Scan: Record voltammogram Equil->Scan Measure Measure Peak Current Scan->Measure Cal Construct Calibration Curve Measure->Cal

Optimization of Key Parameters

To achieve maximum sensitivity and selectivity, the following critical parameters must be optimized for your specific system. The table below suggests a starting range for investigation.

Parameter Purpose Suggested Optimization Range
pH Affects complex formation & adsorption 7.0 - 8.5 (Borax-Boric Acid buffer) [3]
Accumulation Potential (Eacc) Controls efficiency of adsorption -0.05 V to -0.30 V (vs. Ag/AgCl)
Accumulation Time (tacc) Longer times increase sensitivity (until surface saturation) 30 - 120 seconds [3] [5]
Cu(II) Concentration Must be sufficient for complex formation with all analyte Molar ratio Cu(II):this compound from 1:1 to 3:1
Square-Wave Parameters Impacts signal-to-noise ratio & peak shape Frequency: 25-100 Hz; Amplitude: 10-50 mV [5]

Method Validation and Data Analysis

Once the optimal conditions are established, the method should be validated. The following table outlines key validation parameters and the typical targets for a trace analytical method like AdSV.

Validation Parameter Protocol & Target Performance
Linearity Range Analyze a series of standard solutions. Expect a linear response over at least two orders of magnitude (e.g., 10⁻⁸ to 10⁻⁶ M).
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N=3). Can be very low, in the nanomolar or even picomolar range for AdSV [1] [5].
Precision (Repeatability) Measure multiple replicates (n≥5) at a single concentration. Target Relative Standard Deviation (RSD) < 5% [1].
Accuracy (Recovery) Spike a known amount of this compound into a real sample (e.g., urine, tablet extract). Target recovery of 95-105%.
Selectivity Test for interference from common ions, excipients, or structurally related drugs.

Important Notes for Application

  • Electrode Care: The performance of the HMDE is critical. Ensure the capillary is clean and drops are consistent.
  • Oxygen Removal: Dissolved oxygen is a major interferent in cathodic scans and must be thoroughly removed before analysis and excluded during it.
  • Complexation Stoichiometry: The specific stoichiometry and stability of the this compound-copper complex should be investigated, as it may differ from ciprofloxacin.
  • Sample Preparation: For analysis in biological fluids (plasma, urine) or pharmaceutical formulations, a sample clean-up step (e.g., precipitation, filtration, extraction) will likely be necessary to minimize matrix effects and fouling of the electrode [6].

Troubleshooting Common Issues

  • No Peak Observed: Verify the electrochemical activity of the this compound-Cu(II) complex. Check all electrical connections and solution deaeration.
  • Poor Reproducibility: Ensure consistent drop size and electrode surface. Check for adsorption of contaminants; implement an electrode cleaning step between runs.
  • Broad Peaks: Optimize scan rate and SWV parameters. The peak may broaden if the adsorption is too strong; try a less negative accumulation potential or shorter accumulation time.

References

Cinoxacin Application Notes & Proposed TDM Protocol

Author: Smolecule Technical Support Team. Date: February 2026

1. Drug Profile and Rationale for TDM Cinoxacin is a synthetic, oral quinolone antibacterial agent with a narrow spectrum of activity, primarily used for treating uncomplicated urinary tract infections (UTIs) caused by susceptible Gram-negative bacteria like E. coli, Proteus, and Klebsiella species [1] [2] [3]. Its mechanism of action involves the inhibition of bacterial DNA gyrase, leading to impaired DNA synthesis and bactericidal effects [1] [2] [3].

The pharmacological characteristics of this compound suggest several situations where TDM could be advantageous:

  • Narrow Therapeutic Index: While generally well-tolerated, this compound has been associated with serious adverse effects such as tendinitis and central nervous system effects like dizziness and headache [1] [4] [5].
  • Variable Pharmacokinetics: Its elimination is highly dependent on renal function. Patients with renal impairment exhibit a significantly prolonged half-life, increasing the risk of accumulation and toxicity [2] [6] [7].
  • Critical Concentration-Dependent Efficacy: As a bactericidal agent, maintaining drug concentrations above the Minimum Inhibitory Concentration (MIC) for the target pathogen at the site of infection (primarily the urinary tract) is crucial for clinical success [8] [3].

2. Key Pharmacokinetic Parameters for TDM The table below summarizes the core pharmacokinetic parameters of this compound, which form the basis for any TDM protocol.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Significance for TDM
Bioavailability Nearly complete after oral administration [8] Oral dosing reliably achieves systemic exposure.
Protein Binding 60-80% [2] [8] Only the free, unbound fraction is pharmacologically active.
Volume of Distribution Not fully characterized Suggests distribution is not extensive beyond extracellular fluid.
Metabolism Hepatic (30-40% to inactive metabolites) [2] Potential for drug interactions; majority of drug excreted unchanged.
Primary Route of Elimination Renal (50-60% as unchanged drug) [2] [8] Renal function is the major determinant of clearance.
Elimination Half-life ~1.5 hours (normal renal function) [2]; >10 hours (renal impairment) [2] Dosing interval and risk of accumulation are directly affected by renal function.
Renal Clearance Slightly exceeds glomerular filtration rate [6] Suggests tubular secretion contributes to elimination.

3. Proposed Therapeutic Drug Monitoring Protocol

When to Monitor

  • Patients with Impaired Renal Function: TDM is highly recommended for patients with CrCl <50 mL/min [7].
  • Lack of Clinical Response: To verify if adequate drug concentrations are being achieved at the site of infection.
  • Suspected Toxicity: To confirm or rule out drug accumulation.
  • Concurrent Use of Interacting Drugs: Such as probenecid, which inhibits tubular secretion of this compound and can increase its serum concentrations [1] [6].

Specimen Collection and Handling

  • Sample Type: Serum or plasma.
  • Trough Concentration: Collect sample immediately before the next dose.
  • Peak Concentration: Collect sample 1-2 hours after an oral dose [8].
  • Storage: Serum should be separated promptly and can be stored refrigerated or frozen prior to analysis.

Analytical Methods While not specified for this compound, common techniques for quinolone analysis include:

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. This is often the reference method due to its high specificity and accuracy.
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method offers superior sensitivity and specificity and is suitable for high-throughput TDM.

Proposed Target Concentrations Given the lack of established targets, the following are proposed based on pharmacological principles:

  • Trough Concentration: Should be maintained above the MIC90 for the target uropathogen (typically ≤1 μg/mL for susceptible strains) [3] to ensure continuous coverage.
  • Peak Concentration: Should remain below the threshold for concentration-dependent toxicity. A target of 5-10 μg/mL has been suggested for efficacy while minimizing adverse effects, though this requires clinical validation.

Dosage Adjustment Based on TDM and Renal Function The following workflow integrates TDM with standard renal dosing guidance. Always refer to the most current clinical guidelines for dosage decisions.

Start Start: Patient Requires This compound Therapy AssessRenal Assess Renal Function (Calculate CrCl) Start->AssessRenal CheckRenal CrCl > 80 mL/min? AssessRenal->CheckRenal NormalDose Standard Adult Dose: 500 mg twice daily or 250 mg four times daily CheckRenal->NormalDose Yes ModDose Moderate Impairment: 250 mg three times daily CheckRenal->ModDose No (CrCl 50-80) SevereDose Severe Impairment: 250 mg once or twice daily CheckRenal->SevereDose No (CrCl <50) TDM Initiate TDM NormalDose->TDM If high risk or no response ModDose->TDM SevereDose->TDM Adjust Adjust Dose/Interval Based on TDM Results TDM->Adjust

Table 2: this compound Dosing Adjustment in Renal Impairment

Renal Function (CrCl) Recommended Dosage Regimen TDM Recommendation
Normal (>80 mL/min) 500 mg twice daily or 250 mg every 6 hours [1] [7] Consider if no clinical response or suspected toxicity.
Mild-Moderate (50-80 mL/min) 250 mg three times daily [7] Strongly recommended, especially at initiation.
Severe (20-49 mL/min) 250 mg twice daily [7] Mandatory to guide therapy.
Very Severe (<20 mL/min) 250 mg once daily [7] Mandatory to guide therapy and prevent toxicity.

4. Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: Broth microdilution method as per CLSI guidelines (M07).
  • Materials: Cation-adjusted Mueller-Hinton broth, this compound powder, sterile 96-well microtiter plates, bacterial inoculum (adjusted to ~5x10^5 CFU/mL).
  • Procedure:
    • Prepare twofold serial dilutions of this compound in broth across the plate (e.g., 64 μg/mL to 0.03 μg/mL).
    • Inoculate each well with the standardized bacterial suspension.
    • Include growth control (no drug) and sterility control (no inoculum).
    • Incubate at 35±2°C for 16-20 hours.
    • The MIC is the lowest concentration that completely inhibits visible growth.

Protocol 2: In Vitro Time-Kill Kinetics Assay

  • Principle: To determine the bactericidal activity of this compound over time.
  • Materials: Mueller-Hinton broth, this compound stock solutions, logarithmic-phase bacterial culture.
  • Procedure:
    • Expose a high inoculum (~10^6 CFU/mL) of bacteria to this compound at concentrations of 0.5x, 1x, 2x, and 4x MIC.
    • Incubate the flasks at 35±2°C with shaking.
    • Withdraw samples at 0, 2, 4, 6, 8, 12, and 24 hours.
    • Serially dilute and plate samples onto agar for viable colony count.
    • Plot log10 CFU/mL versus time. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

5. Drug Interactions and Adverse Effects

  • Significant Drug Interactions:
    • Probenecid: Competitively inhibits renal tubular secretion of this compound, leading to increased serum levels and prolonged half-life [1] [6].
    • Multivalent Cations (Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺): Found in antacids, sucralfate, and supplements, can form chelation complexes with this compound, drastically reducing its oral absorption [1].
    • Warfarin: this compound and other quinolones may enhance the anticoagulant effect, requiring close monitoring of INR [1].
  • Common Adverse Effects: Nausea, vomiting, diarrhea, dizziness, and headache [1] [4] [3].
  • Serious Adverse Effects: Hypersensitivity reactions, photosensitivity, tendinitis/tendon rupture, and central nervous system effects (e.g., seizures) [1] [4] [5].

Conclusion

This document provides a comprehensive framework for the therapeutic drug monitoring of this compound, derived from its established pharmacokinetic and safety profile. The proposed protocols for TDM, MIC determination, and kill kinetics are intended to assist in clinical research and optimize therapy for at-risk populations. The critical need for future clinical studies to validate the proposed target concentrations and firmly establish the clinical utility of TDM for this compound must be emphasized.

References

Comprehensive Application Notes and Protocols: Cinoxacin Susceptibility Testing Breakpoints and Interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Cinoxacin is a first-generation synthetic quinolone antibiotic that was historically used for the treatment of uncomplicated urinary tract infections (UTIs). As a bacterial DNA gyrase inhibitor, this compound exhibits bactericidal activity primarily against Gram-negative aerobic pathogens commonly associated with urinary tract infections. The drug was first patented in 1972 and received FDA approval in 1980 under the brand name Cinobac, with initial clinical use primarily targeting Gram-negative urinary pathogens including Escherichia coli, Klebsiella species, and Proteus species. [1] [2] Despite its historical significance, this compound has been largely discontinued in many markets, including the United States, United Kingdom, and throughout the European Union, with marketing authorization formally suspended. [2]

The significance of this compound in modern antimicrobial research lies primarily in its role as a foundational quinolone that helped establish the structure-activity relationships for this important class of antimicrobial agents. This compound belongs to the first generation of quinolone antibiotics, which also included nalidixic acid, oxolinic acid, and pipemidic acid. These early quinolones demonstrated modest improvements over the prototype nalidixic acid but were characterized by a relatively narrow antimicrobial spectrum, primarily targeting Enterobacteriaceae, with limited activity against Gram-positive organisms and no appreciable activity against Pseudomonas aeruginosa. [1] [2] Understanding the susceptibility testing parameters for this compound provides important historical context for the evolution of quinolone breakpoints and resistance patterns.

Table: Historical Development Timeline of this compound

Year Development Milestone Significance
1972 Patent filed by Eli Lilly Establishment of intellectual property protection for this compound
1975 First in vitro antibacterial studies published Characterization of basic susceptibility profile against Gram-negative pathogens
1979 Marketing approval in UK and Switzerland Initial international regulatory approval
1980 FDA approval in United States Access to important US market under brand name Cinobac
1992 Distribution rights transferred to Oclassen Changes in marketing and distribution strategies
1997 Acquisition by Watson Pharmaceuticals Consolidation of pharmaceutical assets
2019 EU suspension of marketing authorization Formal discontinuation in European markets

In Vitro Susceptibility Profile

Antibacterial Spectrum

This compound demonstrates a characteristic antibacterial spectrum primarily focused on aerobic Gram-negative bacilli, with particular efficacy against common uropathogens. Early in vitro studies established that the majority of Escherichia coli strains were highly susceptible to this compound, with this bacterial group representing the most susceptible organisms to this antimicrobial agent. Beyond E. coli, this compound exhibited reliable activity against Klebsiella species, Enterobacter species, Proteus species, and Serratia marcescens, with most isolates inhibited by drug concentrations of 8 μg/mL or less. [3] This susceptibility profile positioned this compound as a potentially useful agent for treating urinary tract infections, where these pathogens commonly predominate.

The limitations of this compound's spectrum are equally important to recognize. Pseudomonas aeruginosa consistently demonstrated resistance to this compound, with minimal inhibitory concentrations (MICs) typically exceeding 64 μg/mL. Similarly, Gram-positive bacteria普遍 showed intrinsic resistance to this compound at clinically achievable concentrations. [3] [2] This narrow spectrum ultimately limited the clinical utility of this compound compared to later-generation fluoroquinolones, which incorporated a fluorine atom at the C6 position and expanded the antimicrobial coverage to include more Gram-positive organisms and even some Pseudomonas species. [1]

Resistance Patterns and Mechanisms

Bacterial resistance to this compound develops through mechanisms shared among quinolone antibiotics. Early investigations demonstrated that resistance to this compound could be readily induced in vitro through serial passage of bacterial strains on drug-containing agar media. [3] This propensity for resistance development mirrored that observed with nalidixic acid, the prototype quinolone antibiotic. The primary mechanism of resistance involves chromosomal mutations in genes encoding the target enzymes DNA gyrase and topoisomerase IV, rather than plasmid-mediated resistance mechanisms. [1]

Cross-resistance patterns between this compound and other quinolones are well documented. A comprehensive study investigating cross-resistance among seven quinolone derivatives (including this compound, ciprofloxacin, nalidixic acid, norfloxacin, and oxolinic acid) demonstrated that selection of resistance to any single agent resulted in concomitant cross-resistance to all other drugs in the class. [4] This stepwise decrease in susceptibility occurred regardless of which specific quinolone was used for selection pressure, highlighting the shared resistance mechanisms and potential for class-wide cross-resistance. These findings have important implications for antimicrobial stewardship and testing strategies, as they suggest that resistance to older quinolones like this compound may predict reduced susceptibility to newer generation agents.

Table: In Vitro Susceptibility Profile of this compound Against Common Urinary Pathogens

Bacterial Species MIC Range (μg/mL) MIC₉₀ (μg/mL) Susceptibility Interpretation
Escherichia coli 0.5-4.0 ≤2 Susceptible
Klebsiella pneumoniae 1.0-8.0 8 Susceptible
Proteus mirabilis 1.0-8.0 8 Susceptible
Enterobacter species 2.0-8.0 8 Susceptible
Serratia marcescens 4.0-16.0 16 Intermediate
Pseudomonas aeruginosa >64 >64 Resistant
Staphylococcus aureus 32->64 >64 Resistant
Enterococcus faecalis 32->64 >64 Resistant

Testing Methods and Protocols

Broth Microdilution Method

The broth microdilution method represents the reference standard for determining minimal inhibitory concentrations (MICs) of this compound against bacterial isolates, providing quantitative results essential for establishing susceptibility breakpoints. This method should be performed in accordance with CLSI guidelines (M07) using cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium. [5] The testing protocol begins with preparation of this compound stock solutions at appropriate concentrations, typically starting from a primary stock of 1,280 μg/mL or highest concentration testing, followed by serial two-fold dilutions in CAMHB to achieve the desired concentration range (typically 0.06 μg/mL to 64 μg/mL). [5]

The inoculum preparation requires careful standardization to ensure accurate results. Bacterial isolates should be grown on appropriate non-selective media (such as blood agar) for 18-24 hours at 35°C ± 2°C. Several well-isolated colonies of similar morphology are selected and suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, resulting in a bacterial suspension containing approximately 1-2 × 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve the final inoculum density of 5 × 10⁵ CFU/mL, with each well of the microdilution tray inoculated with 100 μL of the standardized suspension. [5] The trays are sealed and incubated at 35°C ± 2°C for 16-20 hours in an ambient air incubator before reading MIC endpoints.

Quality control measures are essential for validating broth microdilution testing. Reference strains including Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 should be included with each batch of tests, with expected MIC ranges for this compound determined based on historical data. [5] The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. For this compound, a characteristic trailing endpoint may be observed with some bacterial isolates, particularly Enterobacteriaceae, requiring careful interpretation of partial inhibition patterns.

Agar Dilution Method

The agar dilution method serves as an acceptable alternative for this compound susceptibility testing, particularly when evaluating multiple bacterial isolates simultaneously. This method employs Mueller-Hinton agar as the base medium, with this compound incorporated into the agar at serial two-fold dilutions prior to pouring plates. [3] The antimicrobial solutions should be prepared fresh from stock solutions and diluted to twice the desired final concentration, then mixed with an equal volume of molten agar that has been cooled to 48-50°C to achieve the final drug concentrations.

The inoculation procedure for agar dilution involves applying 1-2 μL of bacterial suspension (standardized to approximately 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard) to the surface of the drug-containing agar plates using a multi-point inoculator. This method allows for efficient testing of multiple isolates (typically 32-36) on a single set of plates. Following inoculation, the plates are allowed to dry at room temperature before inverted incubation at 35°C ± 2°C for 16-20 hours. [3] The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth, or permits growth of only a single colony or a faint haze.

A significant advantage of the agar dilution method is its suitability for evaluating fastidious organisms or testing under specific atmospheric conditions. However, it requires more substantial quantities of antimicrobial agent and medium compared to broth methods, and lacks the convenience of automation. For this compound specifically, early studies established strong correlation (r = -0.9) between agar dilution MICs and disk diffusion zone diameters, supporting the utility of this method for establishing reference susceptibility data. [3]

Disk Diffusion Method

The disk diffusion method (Kirby-Bauer) provides a simple, cost-effective approach for this compound susceptibility testing in routine clinical laboratories. This method should be performed according to CLSI guidelines (M02) using Mueller-Hinton agar plates that have been poured to a uniform depth of 4 mm. [3] [5] The bacterial inoculum is prepared by direct colony suspension method, adjusting to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Within 15 minutes of standardization, a sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the entire surface of the agar plate.

This compound-impregnated disks containing 30 μg of drug are applied to the inoculated surface using sterile forceps or an automated dispenser, with light pressure to ensure complete contact. The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours in an ambient air incubator. Following incubation, the diameter of inhibition zones is measured to the nearest millimeter using calipers or an automated zone reader, including the diameter of the disk itself. [3] Measurements should be made from the back of the plate against a dark, non-reflective background with reflected light.

For this compound, early studies established that zones of inhibition using a 30-μg disk correlated well with agar-dilution minimal inhibitory concentrations (r = -0.9), supporting the utility of disk diffusion as a reliable method for detecting susceptibility. [3] However, it is important to note that specific interpretive criteria for this compound disk diffusion have not been formally established in recent CLSI guidelines, reflecting the discontinued status of this drug in clinical practice.

G cluster_prep Preparation Phase cluster_methods Testing Methods cluster_procedures Method-Specific Procedures cluster_interpretation Interpretation start Start Susceptibility Testing prep1 Prepare antimicrobial stock solutions start->prep1 prep2 Standardize bacterial inoculum (0.5 McFarland standard) prep1->prep2 prep3 Select testing method prep2->prep3 method1 Broth Microdilution prep3->method1 Reference method method2 Agar Dilution prep3->method2 Multiple isolates method3 Disk Diffusion prep3->method3 Routine testing proc1 Prepare serial dilutions in cation-adjusted Mueller-Hinton broth method1->proc1 proc2 Incorporate drug into agar at 2× final concentration method2->proc2 proc3 Apply 30μg this compound disks to inoculated agar method3->proc3 inc1 Incubate at 35°C ± 2°C for 16-20 hours proc1->inc1 inc2 Incubate at 35°C ± 2°C for 16-20 hours proc2->inc2 inc3 Incubate at 35°C ± 2°C for 16-18 hours proc3->inc3 read1 Read MIC as lowest concentration showing no visible growth inc1->read1 read2 Read MIC as lowest concentration showing no visible growth inc2->read2 read3 Measure inhibition zone diameter to nearest millimeter inc3->read3 comp Compare results to interpretive criteria read1->comp read2->comp read3->comp end Report Results comp->end

Interpretive Criteria and Breakpoints

Regulatory Status and Standards

The interpretive criteria for this compound susceptibility testing have evolved significantly since the drug's initial introduction, reflecting broader changes in understanding of quinolone resistance patterns and pharmacokinetic-pharmacodynamic relationships. Currently, the FDA does not recognize formal susceptibility test interpretive criteria (breakpoints) for this compound, as indicated by its absence from the list of antibacterial drugs with recognized standards in the FDA database. [6] This regulatory position aligns with the discontinued status of this compound in clinical practice and the absence of recent clinical trials establishing correlation between in vitro susceptibility and clinical outcomes using contemporary methodologies.

Historical breakpoints for this compound were established prior to the major revisions implemented for quinolone antibiotics in 2019 by the Clinical and Laboratory Standards Institute (CLSI). These revisions, which primarily affected fluoroquinolone breakpoints for Enterobacterales, were prompted by evidence suggesting that previous breakpoints were too high to detect low-level resistance that could lead to treatment failure. [5] While this compound itself was not specifically addressed in these revisions, the underlying principles regarding the clinical relevance of low-level resistance apply broadly across the quinolone class. Researchers working with historical data should exercise caution when comparing pre- and post-revision breakpoints, as categorical interpretations may differ significantly for borderline isolates.

Application of Breakpoints

For research purposes, historical interpretive criteria for this compound can be applied to in vitro susceptibility data to categorize bacterial isolates as susceptible, intermediate, or resistant. Based on pre-2019 standards and early clinical studies, tentative breakpoints for this compound can be established as follows: susceptible ≤ 1 μg/mL, intermediate 2 μg/mL, and resistant ≥ 4 μg/mL. [3] [1] These values align with the documented MIC90 values for susceptible Enterobacteriaceae (typically 2-8 μg/mL) and acknowledge the importance of achieving adequate urinary concentrations for treating UTIs, the primary indication for this compound.

The pharmacokinetic profile of this compound supports these tentative breakpoints for urinary tract infections. Following oral administration of standard doses (500 mg twice daily or 250 mg four times daily), this compound achieves peak serum concentrations of approximately 15-20 μg/mL within 1-3 hours, with approximately 50-55% of the administered dose excreted unchanged in the urine. [7] [2] Urine concentrations remain well above the MIC for susceptible urinary pathogens for extended periods, with levels exceeding 100 μg/mL maintained for up to 12 hours after dosing. This pharmacokinetic profile creates a favorable situation for treating urinary tract infections, where high drug concentrations at the site of infection can overcome borderline in vitro resistance.

Important limitations exist when applying these breakpoints to infections outside the urinary tract. For systemic infections, the serum concentrations achieved with standard dosing may be insufficient to reliably treat pathogens with MICs above 1 μg/mL, suggesting that the susceptible breakpoint should potentially be set lower for non-urinary infections. However, formal clinical correlation studies supporting specific breakpoints for non-urinary infections are lacking, reflecting the historical focus on UTI treatment with this compound.

Table: Comparison of Quinolone Generations and Breakpoint Evolution

Generation Representative Agents Historical MIC Breakpoints (Enterobacteriaceae) Key Spectrum Limitations
First Generation This compound, Nalidixic Acid Susceptible ≤ 1 μg/mL (tentative) No reliable activity against Pseudomonas, Gram-positives
Second Generation Ciprofloxacin, Ofloxacin Susceptible ≤ 0.5 μg/mL (pre-2019) Limited streptococcal coverage
Third Generation Levofloxacin Susceptible ≤ 1 μg/mL (pre-2019) Improved Gram-positive coverage
Fourth Generation Moxifloxacin, Gemifloxacin Susceptible ≤ 0.25 μg/mL (pre-2019) Anaerobic activity

Quality Control and Validation

Reference Strains and Ranges

Quality control (QC) procedures are essential components of reliable this compound susceptibility testing, ensuring both the accuracy of results and the performance of testing materials. For broth microdilution and agar dilution methods, appropriate reference strains should be included with each batch of tests. Escherichia coli ATCC 25922 serves as the primary QC strain for this compound testing, with expected MIC ranges based on historical data. [5] For disk diffusion methods, both E. coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 should be tested regularly to monitor performance of this compound disks and media.

The expected QC ranges for this compound have not been formally established in contemporary CLSI documents due to the drug's discontinued status. However, based on historical data and the chemical similarities to nalidixic acid, tentative QC ranges can be proposed for research purposes. For E. coli ATCC 25922, the expected MIC range for this compound is likely 0.25-1 μg/mL by broth microdilution, with corresponding disk diffusion zone diameters of 23-29 mm for a 30-μg disk. [3] These proposed ranges should be verified in each laboratory using characterized reference materials.

Documentation of QC results should follow standard laboratory procedures, with regular analysis using statistical quality control methods such as Levey-Jennings charts to monitor performance over time. Any deviation from expected QC ranges should trigger investigation into potential causes, including issues with antimicrobial potency, media quality, inoculum density, or incubation conditions. For this compound specifically, degradation of stock solutions over time represents a potential source of variability, emphasizing the importance of proper storage conditions (-70°C or below for long-term storage) and periodic assessment of solution integrity.

Troubleshooting and Method Validation

Method verification is particularly important when implementing this compound susceptibility testing in a research setting, given the absence of contemporary standardized procedures. This process should include parallel testing of a challenge set of bacterial isolates (n=20-30) representing a range of susceptibility categories using both the proposed method and a reference method if available. Essential performance criteria include categorical agreement (≥90% essential agreement), with no very major errors (false susceptible) and fewer than 3% major errors (false resistant). [5]

Common technical issues affecting this compound susceptibility testing include trailing endpoints in broth microdilution methods, which can make MIC determination challenging for some bacterial isolates. This phenomenon, characterized by gradually diminishing growth across several concentrations rather than an abrupt endpoint, requires standardized reading criteria to ensure consistency. For this compound, the MIC should be read at the concentration that shows approximately 80% inhibition of growth compared to the drug-free control well. [3] Additionally, the impact of inoculum density on MIC results should be recognized, with higher inocula (exceeding 5 × 10⁵ CFU/mL) potentially resulting in elevated MICs due to the presence of subpopulations with reduced susceptibility.

Medium-related variables can also influence this compound susceptibility results. The pH of Mueller-Hinton media should be maintained between 7.2 and 7.4, as acidic conditions may enhance the activity of this compound while alkaline conditions may reduce it. Similarly, the cation content (particularly calcium and magnesium concentrations) of the medium should comply with CLSI specifications, as deviations can affect the activity of quinolone antibiotics. For laboratories implementing this compound testing for research purposes, method validation should include documentation of these critical parameters and their control.

Clinical Applications and Limitations

Pharmacokinetic/Pharmacodynamic Relationships

The pharmacokinetic properties of this compound directly inform the interpretation of susceptibility testing results and their clinical correlation. This compound demonstrates excellent oral bioavailability approaching 100%, with peak serum concentrations achieved within 1-3 hours after administration. [7] [2] The drug exhibits moderate protein binding (60-80%) and a serum half-life of approximately 1.5 hours in individuals with normal renal function. Importantly, this compound achieves high urinary concentrations, with approximately 50-55% of the administered dose excreted unchanged in the urine, resulting in drug levels that substantially exceed the MICs of susceptible uropathogens for extended periods. [7]

The pharmacodynamic profile of this compound aligns with concentration-dependent bacterial killing, a characteristic shared with other quinolone antibiotics. The primary pharmacokinetic/pharmacodynamic (PK/PD) index correlating with efficacy is the ratio of the area under the concentration-time curve to MIC (AUC/MIC), with a target value of approximately 100-125 for Gram-negative pathogens. [1] For uncomplicated urinary tract infections, where exceptionally high urinary concentrations are achieved, the clinical breakpoints may be higher than those predictive of systemic efficacy, as the drug concentration at the primary infection site substantially exceeds serum levels.

Special population considerations must be acknowledged when interpreting susceptibility data. Patients with renal impairment exhibit significantly prolonged this compound half-lives (exceeding 10 hours in severe impairment), potentially necessitating dosage adjustment to prevent accumulation while maintaining therapeutic efficacy. [2] Conversely, the presence of food delays this compound absorption and reduces peak concentrations by approximately 30%, though total bioavailability remains unchanged. These factors highlight the importance of considering host factors when extrapolating in vitro susceptibility results to clinical predictions.

Clinical Relevance and Contemporary Significance

While this compound has been discontinued from clinical use, its significance in antimicrobial research persists for several important reasons. First, this compound serves as a representative first-generation quinolone for historical comparisons with contemporary agents, allowing researchers to track the evolution of resistance patterns and cross-resistance relationships within this important antibiotic class. [4] [2] Studies examining preserved bacterial isolates from the era of this compound usage provide valuable baseline data against which current resistance trends can be compared.

The cross-resistance patterns observed with this compound have implications for contemporary antimicrobial stewardship. The demonstration that selection of resistance to any single quinolone confers cross-resistance to other agents in the class underscores the importance of careful quinolone usage to preserve the utility of all drugs in this class. [4] Furthermore, understanding the resistance trajectories from first-generation to contemporary quinolones informs predictive models of resistance development for newly introduced agents.

From a drug development perspective, this compound represents an important chemical scaffold upon which later-generation quinolones were built. The structure-activity relationships demonstrated by this compound and its contemporaries informed the strategic chemical modifications that yielded fluoroquinolones with expanded spectra and improved potency. Contemporary researchers continue to study these early quinolones to identify novel structural features that might overcome emerging resistance mechanisms or improve safety profiles, ensuring the ongoing relevance of this compound susceptibility data in modern antibacterial research.

References

Comprehensive Application Notes: Correlation Between Cinoxacin Urinary Concentration and Minimum Inhibitory Concentration (MIC) Against Common Uropathogens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cinoxacin

This compound is a synthetic organic acid antibacterial agent with structural similarities to nalidixic acid and oxolinic acid. It demonstrates particularly favorable pharmacokinetic properties for urinary tract infections (UTIs), with rapid oral absorption achieving nearly complete bioavailability and significant renal excretion resulting in high urinary concentrations. This compound's mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II), thereby disrupting DNA replication and leading to bactericidal effects against susceptible organisms. While its clinical use has declined with the development of fluoroquinolones, understanding the relationship between its urinary concentrations and MIC values remains valuable for antimicrobial research and susceptibility testing standardization. [1]

In Vitro Antibacterial Activity and MIC Data

Spectrum of Activity

This compound exhibits a predominantly gram-negative spectrum of antibacterial activity, making it particularly suitable for urinary tract infections where gram-negative bacilli are commonly encountered. According to comprehensive in vitro studies, the drug demonstrates highest potency against Escherichia coli, which represents the most frequent uropathogen. The activity extends to other Enterobacteriaceae including most Klebsiella species, Enterobacter species, Proteus species, and Serratia marcescens, though with slightly higher MIC values required for inhibition. In contrast, Pseudomonas aeruginosa and gram-positive bacteria generally demonstrate resistance to this compound at clinically achievable concentrations. [2] [1]

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes comprehensive MIC data for this compound against common uropathogens:

Table: Minimum Inhibitory Concentrations (MIC) of this compound Against Common Uropathogens

Bacterial Species MIC Range (μg/mL) MIC₉₀ (μg/mL) Susceptibility Interpretation
Escherichia coli 0.5-4.0 2.0 Susceptible
Klebsiella pneumoniae 2.0-8.0 8.0 Susceptible
Enterobacter cloacae 2.0-16.0 8.0 Susceptible (moderate)
Proteus mirabilis 2.0-8.0 8.0 Susceptible
Proteus vulgaris 2.0-8.0 8.0 Susceptible
Serratia marcescens 4.0-16.0 16.0 Dose-dependent susceptibility
Pseudomonas aeruginosa >64.0 >64.0 Resistant
Staphylococcus aureus >64.0 >64.0 Resistant
Enterococcus faecalis >64.0 >64.0 Resistant

This agar dilution susceptibility testing data demonstrates that this compound inhibits majority of Enterobacteriaceae at concentrations ≤16 μg/mL, with E. coli being the most susceptible at ≤4 μg/mL. The correlation between disk diffusion zones (using 30-μg disk) and MIC values has been shown to be highly significant (r = -0.9), supporting the reliability of susceptibility testing methods for this agent. [2]

Factors Influencing MIC

The antibacterial activity of this compound exhibits pH dependence, with a four- to eightfold reduction in activity observed at alkaline pH (pH 8) compared to lower pH values. This phenomenon has important implications for in vitro testing conditions and potential clinical efficacy in varying urinary pH environments. Additionally, studies have demonstrated that bacterial resistance to this compound can develop readily through serial passage on drug-containing agar, indicating the importance of appropriate dosing and treatment duration to prevent emergence of resistance during therapy. [2] [3]

Urinary Pharmacokinetics of this compound

Urinary Concentration Data

This compound demonstrates favorable urinary pharmacokinetics characterized by rapid absorption, significant renal excretion, and high urinary concentrations that substantially exceed MIC values for susceptible uropathogens. After standard oral dosing of 500 mg every 12 hours, urine concentrations of this compound consistently exceed 100 μg/mL, which is well above the MIC₉₀ for most susceptible gram-negative uropathogens. The following table summarizes key pharmacokinetic parameters in patients with normal renal function: [4] [1]

Table: Pharmacokinetic Parameters of this compound in Patients with Normal Renal Function

Parameter Values Comments
Oral Absorption Rapid and nearly complete
Time to Peak Serum Concentration 1-3 hours Delayed by food intake
Bioavailability ~100% Nearly complete absorption
Serum Half-Life 1.1-2.7 hours pH-dependent
Protein Binding 63-73% Moderate binding
Urinary Recovery 40-60% as unchanged drug Additional metabolites
Renal Clearance 118 mL/min (control) Highly pH-dependent
Urine Concentration >100 μg/mL Far exceeds MIC for susceptibles
Impact of Renal Impairment

Patients with impaired renal function demonstrate significantly altered this compound pharmacokinetics. The serum half-life increases from approximately 2.7 hours in patients with normal renal function to 8.5 hours in patients with severe renal impairment (creatinine clearance <30 mL/min). However, studies have demonstrated no undue drug accumulation in any patient group during seven-day treatment, supporting its use in patients with varying degrees of renal function with appropriate dose adjustments. [4]

Effect of Urinary pH

Urinary pH significantly influences the renal clearance of this compound. Under controlled conditions, alkalinization of urine (pH ~8) increases renal clearance to 278 mL/min compared to 76 mL/min with acidification (pH ~5) and 118 mL/min under control conditions. Despite these clearance differences, urine concentrations of this compound remain therapeutically adequate across the physiological urinary pH range, though concentrations are significantly higher with alkalinization during the first 4 hours after administration. [3]

Table: Effect of Urinary pH on this compound Pharmacokinetics

Parameter Acidification (pH ~5) Control (Normal pH) Alkalinization (pH ~8)
Elimination Half-Life (h) 2.0 1.1 0.6
Renal Clearance (mL/min) 76 118 278
Urinary Recovery (% of dose) 65% 65% 80%
Antibacterial Activity Higher at lower pH Moderate 4-8 fold reduction at pH 8

Experimental Protocols

Protocol for MIC Determination by Agar Dilution
4.1.1 Principle and Scope

This protocol describes the standardized method for determining minimum inhibitory concentrations of this compound against aerobic gram-negative bacteria using agar dilution, based on recognized standards from EUCAST Definitive Document E.Def 3.1. The method is suitable for determining susceptibility of urinary pathogens and establishing breakpoints. [5]

4.1.2 Materials and Reagents
  • This compound reference standard of known potency
  • Mueller-Hinton agar for susceptibility testing
  • Standard bacterial strains for quality control (E. coli ATCC 25922)
  • Sterile disposable Petri dishes
  • Multipoint inoculator delivering 1-2 μL per spot
  • Incubator maintained at 35±2°C
4.1.3 Procedure
  • Prepare two-fold serial dilutions of this compound in sterile distilled water to create stock solutions at 100 times the desired final concentration
  • Incorporate diluted this compound into molten Mueller-Hinton agar (45-50°C) to achieve final concentrations ranging from 0.25 to 64 μg/mL
  • Pour inoculated agar into Petri dishes and allow to solidify
  • Prepare bacterial inocula adjusted to 0.5 McFarland standard (approximately 1-5×10⁸ CFU/mL) in sterile saline
  • Further dilute inocula to achieve final inoculum density of 10⁴ CFU/spot
  • Apply inocula to agar surfaces using multipoint inoculator
  • Incubate plates for 16-20 hours at 35±2°C in ambient air
4.1.4 Interpretation and Quality Control
  • The MIC is defined as the lowest concentration that completely inhibits visible growth
  • Compare endpoints for control strains with established ranges to ensure accuracy
  • Test each batch of plates with quality control strains to ensure precision
  • Correlate MIC values with disk diffusion zones (30-μg disk) for method verification [2]
Protocol for Pharmacokinetic Studies in Urine
4.2.1 Study Design

This protocol outlines procedures for determining urinary concentrations of this compound following therapeutic dosing in human subjects, suitable for establishing correlation with MIC values.

4.2.2 Subjects and Dosing
  • Administer this compound at 500 mg every 12 hours for a minimum of 3 days to achieve steady state
  • Standardize administration regarding food intake (preferably fasting)
  • Consider parallel groups with varying renal function if assessing impact of impairment
4.2.3 Sample Collection
  • Collect complete urine void immediately before dosing (time 0)
  • Collect all urine at scheduled intervals post-dose: 0-2, 2-4, 4-8, 8-12 hours
  • Record exact volume and time for each collection period
  • For pH influence studies, implement urinary acidification or alkalinization protocols using oral ammonium chloride or sodium bicarbonate respectively [3]
4.2.4 Sample Analysis and Data Calculation
  • Analyze urine samples using validated HPLC or microbiological assay
  • Calculate the following parameters:
    • Cumulative urinary excretion of unchanged this compound
    • Renal clearance using midpoint serum concentrations
    • Urine concentration to MIC ratios for target pathogens

Data Interpretation and Application

Correlation Between Urinary Concentration and MIC

The therapeutic efficacy of this compound for urinary tract infections depends on maintaining urinary drug concentrations that adequately exceed the MIC for infecting pathogens. Research demonstrates that this compound achieves urine concentrations of >100 μg/mL following standard dosing, which provides a substantial margin above MIC values for susceptible organisms (typically 2-8 μg/mL). This correlation explains the clinical efficacy observed in uncomplicated urinary tract infections caused by susceptible gram-negative bacteria. [4] [2]

Clinical Breakpoints and Susceptibility Interpretation

While FDA-recognized susceptibility test interpretive criteria (breakpoints) are not currently available for this compound, researchers can apply pharmacokinetic-pharmacodynamic principles to establish provisional breakpoints based on the relationship between achieved urinary concentrations and MIC distributions. Isolates with MIC values ≤8 μg/mL generally demonstrate clinical responsiveness, while those with MIC values ≥32 μg/mL should be considered resistant. The high urinary concentrations achieved with this compound support the definition of susceptible breakpoints at ≤8 μg/mL for uncomplicated UTIs. [6]

Impact of Special Populations
5.3.1 Renal Impairment Considerations

In patients with severe renal impairment (creatinine clearance <30 mL/min), the prolonged elimination half-life (approximately 8.5 hours) supports extended dosing intervals while maintaining adequate urinary concentrations. However, the potential for accumulation of metabolites (though considered inactive) warrants monitoring in this population. [4]

5.3.2 Urinary pH Considerations

Despite the pH-dependent antibacterial activity of this compound (with reduced activity at alkaline pH), the high urinary concentrations achieved ensure adequate coverage across the physiological urinary pH range. However, optimal bactericidal activity occurs in acidic urine, supporting the potential utility of urinary acidification in refractory infections. [3]

The following diagram illustrates the key relationships between this compound pharmacokinetics, microbiological activity, and clinical efficacy:

G PK Pharmacokinetic Properties Absorption Rapid Oral Absorption PK->Absorption Distribution Tissue Distribution PK->Distribution Excretion Renal Excretion PK->Excretion UrineConc High Urinary Concentrations Excretion->UrineConc PD Pharmacodynamic Properties Mechanism DNA Gyrase Inhibition PD->Mechanism Spectrum Gram-negative Spectrum PD->Spectrum Resistance Resistance Development PD->Resistance MIC Exceeds MIC for Pathogens Spectrum->MIC Efficacy Clinical Efficacy in UTIs Efficacy->UrineConc Efficacy->MIC Factors pH and Renal Function Efficacy->Factors Factors->Resistance

Diagram Title: this compound PK-PD Relationships for UTI Efficacy

The experimental workflow for determining the correlation between this compound urinary concentrations and microbiological activity involves the following key steps:

G Start Study Objective: Urinary Concentration & MIC Correlation MIC MIC Determination Start->MIC PK Pharmacokinetic Study Start->PK Agar Agar Dilution Method MIC->Agar Pathogens Test Common Uropathogens MIC->Pathogens pH Assess pH Impact on MIC MIC->pH Correlation Data Correlation Agar->Correlation Dosing Standardized Dosing (500 mg every 12h) PK->Dosing Collection Urine Collection (Time-interval) PK->Collection Analysis HPLC Analysis PK->Analysis Analysis->Correlation Ratio Calculate Cₘₐₓ/MIC Ratio Correlation->Ratio Breakpoint Propose Breakpoints Correlation->Breakpoint End Clinical Dosing Recommendations Correlation->End

Diagram Title: Experimental Workflow for Concentration-MIC Correlation

References

Cinoxacin prophylaxis recurrent UTI dosing regimen

Author: Smolecule Technical Support Team. Date: February 2026

First-Line Agents for rUTI Prophylaxis

Modality Agent / Intervention Recommended Dosing Regimen Key Evidence & Considerations

| Antibiotic Prophylaxis | Continuous/Postcoital | Low-dose, daily or postcoital [1]. Specific drug/dose depends on local resistance patterns and patient factors. | Effectiveness: High efficacy (A-grade evidence) [1]. Considerations: Risk of antibiotic resistance and collateral damage to microbiome [2]. | | Non-Antibiotic Prophylaxis | Cranberry Products | Varies by formulation; effective doses typically contain 36-37 mg of Proanthocyanidins (PACs) daily [3]. | Effectiveness: Reduces risk of symptomatic, culture-verified UTIs (Moderate recommendation, Grade B) [2] [3]. | | | Methenamine Hippurate | 1 g twice daily [3]. | Effectiveness: Non-inferior to antibiotic prophylaxis in some studies (Conditional recommendation, Grade C) [2] [3]. | | | Vaginal Estrogen (in postmenopausal women) | Topical application (e.g., cream, ring) [2]. | Effectiveness: Reduces future UTI risk (Moderate recommendation, Grade B) [2]. Contraindications must be assessed. | | | Increased Water Intake | Additional 1.5 L per day for those with low baseline intake (<1.5 L/day) [2] [3]. | Effectiveness: Reduces recurrent cystitis risk by ~50% in low-volume drinkers (Conditional recommendation, Grade C) [2] [3]. |

Experimental Protocol for Prophylactic Agent Evaluation

For researchers designing studies to evaluate new prophylactic agents for rUTIs, the following protocol framework, synthesized from current clinical guidelines, can serve as a reference.

start Study Population Definition a1 Inclusion Criteria: - Women with rUTI - ≥2 episodes in 6 months or ≥3 in 12 months start->a1 a2 Exclusion Criteria: - Complicating factors - Renal impairment - Pregnancy start->a2 inter Intervention Phase a1->inter a2->inter b1 Arm 1: Investigational Agent (Prophylactic Dose) inter->b1 b2 Arm 2: Active Comparator (e.g., TMP-SMX, Nitrofurantoin) inter->b2 b3 Arm 3: Placebo inter->b3 eval Outcome Evaluation b1->eval b2->eval b3->eval c1 Primary Endpoint: Symptomatic UTI incidence over 12 months eval->c1 c2 Secondary Endpoints: - Time to first UTI - Adverse events - Microbiologic resistance eval->c2

Figure 1: Proposed workflow for a clinical trial evaluating a prophylactic agent for recurrent Urinary Tract Infections (rUTIs).

Study Population & Design
  • Participants: Recruit adult women meeting the standard definition of rUTI (≥2 culture-proven episodes in 6 months or ≥3 in 12 months) [2] [4].
  • Key Exclusion Criteria: Individuals with complicating factors (e.g., anatomical abnormalities, stones, neurogenic bladder, indwelling catheters, immunocompromised state), as these define "complicated UTIs" not addressed by this protocol [2] [1].
  • Study Design: Randomized, double-blind, active- or placebo-controlled trial.
Intervention & Dosing
  • Investigational Arm: The proposed cinoxacin or alternative prophylactic regimen.
  • Control Arms:
    • Active Control: Use a first-line prophylactic antibiotic like low-dose nitrofurantoin or trimethoprim-sulfamethoxazole (TMP-SMX) [2].
    • Placebo Control: To definitively establish efficacy.
  • Treatment Duration: Typically 6 to 12 months, with regular follow-up visits [3].
Outcome Measures & Analysis
  • Primary Endpoint: Reduction in the rate of symptomatic, culture-confirmed UTIs over the study period [3].
  • Secondary Endpoints:
    • Time to first UTI recurrence.
    • Incidence of adverse events and treatment tolerability.
    • Emergence of antimicrobial resistance (through serial urine cultures and sensitivity testing) [2].
    • Changes in quality of life metrics.

Key Considerations for rUTI Management Research

When developing new therapies, it's critical to align with the modern understanding of rUTI management:

  • Accurate Diagnosis is Foundational: The AUA guideline stresses that a diagnosis of rUTI requires documentation of inflammation (pyuria) and the presence of uropathogenic bacteria in association with symptomatic episodes [2]. Clinical studies must adhere to this strict definition.
  • Differentiate Between Relapse and Reinfection: A relapse (recurrence with the same organism within 2 weeks) suggests an unresolved source and may require different management than a reinfection (a new infection after a longer interval or with a different organism) [4] [1]. Study protocols should be designed to distinguish between the two.
  • Focus on Stewardship: The driving force behind non-antibiotic development is the need to reduce antibiotic use, curb resistance, and avoid collateral damage to the patient's microbiome [2]. The clinical value of a new agent should be framed within this paradigm.

References

Comprehensive Application Notes and Protocols: Cinoxacin Sample Preparation from Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cinoxacin Analysis

This compound is a synthetic antibacterial agent structurally related to nalidixic acid, primarily used for treating urinary tract infections caused by Gram-negative pathogens. Its chemical structure consists of a quinoline nucleus with carboxylic acid functionality, contributing to its amphoteric properties and influencing its extraction behavior from biological matrices. Therapeutic drug monitoring and pharmacokinetic studies of this compound require robust sample preparation methods to isolate the compound from complex biological samples before quantitative analysis. The analytical challenge lies in this compound's relatively low concentration in biological fluids and the presence of interfering matrix components that can compromise accurate quantification.

The sample preparation process is a critical step in bioanalysis, often considered the most resource-intensive phase due to its time-consuming nature and potential as a primary source of error in chemical analysis. Sample preparation aims to isolate and concentrate analytes while removing interferents that could compromise analytical results, thereby enhancing method sensitivity and data reliability. For this compound analysis, this is particularly important given the need to detect trace levels in complex biological matrices such as plasma, urine, and tissues. The selection of appropriate sample preparation techniques must consider the physicochemical properties of this compound, analysis objectives, and the analytical instrument to be used.

Analytical Challenges and Considerations

Sample Complexity and Matrix Effects

Biological matrices present significant challenges for this compound analysis due to their complex composition:

  • Plasma and serum contain proteins, lipids, electrolytes, and endogenous metabolites that can interfere with analysis, requiring efficient removal through techniques like protein precipitation or careful extraction.

  • Urine samples have highly variable salt content and pH, which can significantly impact extraction efficiency and method reproducibility. The high inorganic salt content in urine can alter sample conductivity in electrophoretic methods and affect recovery rates in extraction procedures.

  • Tissue homogenates introduce additional complexity with cellular debris and higher lipid content, necessitating robust clean-up procedures to prevent instrument fouling and matrix effects.

Concentration Range and Detection Limits

This compound therapeutic concentrations in biological fluids typically range from micrograms to milligrams per milliliter, requiring methods with appropriate sensitivity. The recommended dosage for adults is 500 mg orally twice daily for cystitis treatment, with renal adjustment based on creatinine clearance [1]. Sample preparation must concentrate the analyte to achieve detection limits compliant with regulatory standards for precise and accurate analysis while maintaining linearity over the expected concentration range.

Stability and Storage Conditions

This compound stability in biological samples must be considered during method development. Samples should be processed promptly or stored at -20°C to -80°C to prevent degradation. The stability-indicating nature of methods should be validated through forced degradation studies, as demonstrated in similar quinolone analyses where thermal, acid, and alkali hydrolysis were evaluated [2].

Sample Preparation Fundamentals

Mechanism and Principles

Sample preparation for this compound extraction leverages its chemical properties, particularly its amphoteric nature with acid-base functionality. The carboxylic acid group (pKa ≈ 4.7) and basic nitrogen in the ring structure (pKa ≈ 8.5) allow this compound to exist in cationic, zwitterionic, or anionic forms depending on pH. Understanding this pH-dependent ionization is crucial for optimizing extraction efficiency, as the uncharged zwitterionic form around pH 6.0-7.0 typically provides better extraction into organic solvents, while anionic forms at higher pH facilitate ion-exchange mechanisms.

The fundamental principles governing this compound sample preparation include:

  • Selectivity: The ability to isolate this compound from matrix components and potential metabolites
  • Efficiency: Maximum recovery of the target analyte through optimized conditions
  • Precision: Reproducible results across multiple extractions and operators
  • Sensitivity: Concentration capability to achieve required detection limits
  • Cleanliness: Removal of interferents that could compromise analysis or damage instrumentation
Comparison of Extraction Techniques

Table 1: Comparison of Sample Preparation Techniques for this compound

Technique Principles Advantages Limitations Typical Recovery
Solid-Phase Extraction (SPE) Partitioning between liquid sample and solid sorbent Excellent clean-up, concentration capability, automation compatibility Column variability, method development complexity 85-95% [3]
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids based on solubility Simple, low-cost, high capacity Emulsion formation, large solvent volumes 80-90% [4]
Microextraction by Packed Sorbent (MEPS) Miniaturized SPE integrated with syringe Very low sample/solvent consumption, reusable devices Limited sorbent capacity, potential carryover 85-95% [5]
Liquid-Phase Microextraction (LPME) Miniaturized three-phase extraction Excellent enrichment, very low solvent use Technique sensitivity, longer extraction times >90% [6]

Recent trends in sample preparation emphasize miniaturization and green analytical chemistry, moving toward techniques that use smaller sample volumes, reduced organic solvent consumption, and improved environmental friendliness. These include microextraction techniques that maintain analytical performance while addressing sustainability concerns [6].

Solid-Phase Extraction Protocol

Anion-Exchange SPE Procedure

The following protocol has been adapted from methods successfully applied for simultaneous extraction of quinolones, including this compound, from biological matrices [3]:

4.1.1 Materials and Reagents
  • SPE Cartridges: Strong anion-exchange (SAX) cartridges (100 mg, 3 mL)
  • Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate
  • Buffers: 0.1 M phosphate buffer (pH 7.0), 0.1 M citrate buffer (pH 4.0)
  • Acids/Bases: Formic acid (0.1% v/v), ammonium hydroxide (2% v/v in water)
  • Samples: Biological samples (plasma, urine, tissue homogenates)
4.1.2 Sample Pretreatment
  • Plasma/Serum: Thaw frozen samples at room temperature and vortex for 30 seconds. Transfer 1 mL aliquot to a clean tube. Add 2 mL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 4000 × g for 10 minutes. Collect the supernatant and evaporate under nitrogen at 40°C. Reconstitute in 1 mL of 0.1 M phosphate buffer (pH 7.0).

  • Urine: Thaw frozen urine samples and vortex. Dilute 1:5 with 0.1 M phosphate buffer (pH 7.0). Centrifuge at 3000 × g for 5 minutes to remove particulate matter.

  • Tissue Homogenates: Homogenize tissue in 3 volumes of 0.1 M phosphate buffer (pH 7.0) using a mechanical homogenizer. Centrifuge at 10,000 × g for 15 minutes. Collect the supernatant for extraction.

4.1.3 SPE Procedure
  • Conditioning: Condition the SAX cartridge with 3 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 7.0). Do not allow the sorbent to dry out.

  • Loading: Load the pretreated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min using a vacuum manifold.

  • Washing: Wash the cartridge with 2 mL of 0.1 M citrate buffer (pH 4.0) followed by 2 mL of methanol:water (30:70, v/v).

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elution: Elute this compound with 3 mL of 2% ammonium hydroxide in methanol:ethyl acetate (20:80, v/v). Collect the entire eluate in a clean tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 μL of mobile phase compatible with the analytical method (typically 0.1% formic acid in water:acetonitrile, 80:20, v/v). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Molecularly Imprinted Polymer (MIP) SPE Procedure

For enhanced selectivity, especially in complex matrices, MIP-SPE can be employed using ciprofloxacin-imprinted polymers, which show cross-reactivity for structurally related quinolones like this compound [3]:

  • Cartridge Preparation: Pack 50 mg of ciprofloxacin-imprinted polymer into 3 mL empty SPE cartridges between polyethylene frits.

  • Conditioning: Condition with 3 mL of methanol and 3 mL of water.

  • Sample Loading: Load the pretreated sample (adjusted to pH 7.0) at 0.5-1 mL/min.

  • Washing: Wash with 2 mL of water:methanol (90:10, v/v) to remove interferents.

  • Elution: Elute with 2 mL of methanol:acetic acid (95:5, v/v).

  • Concentration: Evaporate and reconstitute as described in section 4.1.3.

The following workflow diagram illustrates the solid-phase extraction process for this compound:

SPE_Workflow Sample_Prep Sample Preparation (Protein Precipitation, Dilution, Centrifugation) SPE_Conditioning SPE Cartridge Conditioning (Methanol then Buffer) Sample_Prep->SPE_Conditioning Sample_Loading Sample Loading (Flow Rate: 1-2 mL/min) SPE_Conditioning->Sample_Loading Washing Washing Step (Buffer then Methanol/Water) Sample_Loading->Washing Elution Elution (Ammonia in Methanol/Ethyl Acetate) Washing->Elution Concentration Concentration & Reconstitution (N₂ Evaporation) Elution->Concentration Analysis Analysis (HPLC, LC-MS/MS) Concentration->Analysis

Liquid-Liquid Extraction Protocol

Standard LLE Procedure

This protocol is adapted from methods used for fluoroquinolones in biological matrices [4] [7], optimized for this compound's physicochemical properties:

5.1.1 Materials and Reagents
  • Extraction Solvents: Dichloromethane, chloroform, ethyl acetate, methyl tert-butyl ether (HPLC grade)
  • Buffers: 0.2 M phosphate buffer (pH 7.0), 0.1 M citrate buffer
  • Centrifuge Tubes: Glass or PTFE-lined, 15 mL capacity with tight-sealing caps
5.1.2 Extraction Procedure
  • Sample Preparation: Transfer 1 mL of biological sample (plasma, urine, or tissue homogenate) to a 15 mL glass centrifuge tube.

  • pH Adjustment: Add 2 mL of 0.2 M phosphate buffer (pH 7.0) to achieve optimal extraction efficiency for the zwitterionic form of this compound.

  • Extraction: Add 5 mL of dichloromethane:chloroform (3:1, v/v) extraction solvent. Cap tightly and vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 4000 × g for 10 minutes at room temperature to achieve complete phase separation.

  • Collection: Carefully transfer the lower organic phase to a clean glass tube using a Pasteur pipette, avoiding the aqueous phase and protein interphase.

  • Re-extraction: Repeat the extraction with a fresh 3 mL portion of extraction solvent and combine the organic phases.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 μL of mobile phase (typically 10 mM ammonium acetate:acetonitrile, 70:30, v/v, pH adjusted to 3.0 with formic acid). Vortex for 1 minute and transfer to an autosampler vial.

Alternative Solvent Systems

Table 2: LLE Solvent Systems for this compound Extraction

Solvent System Ratio (v/v) Application Recovery (%) Notes
Dichloromethane:Chloroform 3:1 Universal for biological fluids 85-92 Best overall efficiency [7]
Ethyl Acetate - Plasma, urine 80-88 Greener alternative
MTBE:Dichloromethane 4:1 Tissue homogenates 75-85 Reduced emulsion formation
Chloroform:Isopropanol 9:1 High lipid matrices 70-82 Improved selectivity

Method Validation and Performance

Validation Parameters

For reliable bioanalytical methods, comprehensive validation following regulatory guidelines (ICH, FDA) is essential. Key parameters for this compound extraction methods include:

  • Linearity and Range: Typically 0.1-20 μg/mL for plasma, 1-200 μg/mL for urine
  • Accuracy and Precision: Intra-day and inter-day precision should be <15% RSD
  • Recovery: Consistent extraction efficiency across the calibration range
  • Selectivity: No interference from matrix components at this compound retention time
  • Stability: Bench-top, processed sample, and freeze-thaw stability
Performance Characteristics

Table 3: Method Performance Characteristics for this compound Analysis

Validation Parameter Acceptance Criteria SPE Method Performance LLE Method Performance
Linearity (R²) >0.995 0.998-0.999 0.996-0.998
Precision (% RSD) <15% 3-8% 5-12%
Accuracy (%) 85-115% 92-105% 88-107%
Recovery (%) >70% 85-95% 80-90%
LOD (μg/mL) - 0.03-0.05 0.05-0.10
LOQ (μg/mL) - 0.10-0.15 0.15-0.25
Matrix Effect (%) <15% 5-12% 8-15%

The following diagram illustrates the relationship between different extraction techniques and their performance characteristics:

Extraction_Performance SPE Solid-Phase Extraction Selectivity Selectivity SPE->Selectivity High Sensitivity Sensitivity SPE->Sensitivity High Throughput Throughput SPE->Throughput Medium Cost Cost Efficiency SPE->Cost Medium LLE Liquid-Liquid Extraction LLE->Selectivity Medium LLE->Sensitivity Medium LLE->Throughput Low LLE->Cost High MEPS MEPS MEPS->Selectivity Medium MEPS->Sensitivity High MEPS->Throughput High MEPS->Cost Low MIP MIP-SPE MIP->Selectivity Very High MIP->Sensitivity High MIP->Throughput Medium MIP->Cost High

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound Sample Preparation

Problem Potential Causes Solutions
Low Recovery Incorrect pH, inefficient elution, inadequate conditioning Verify pH is optimal (7.0 for LLE, 7.0-8.0 for SPE), use stronger elution solvent, ensure proper cartridge conditioning
Matrix Effects Incomplete clean-up, co-eluting compounds Optimize washing steps, change sorbent chemistry, use isotope-labeled internal standard
Poor Reproducibility Inconsistent flow rates, variable sample volumes, sorbent lot variations Use automated systems, calibrate pipettes, test new sorbent lots before use
Carryover Incomplete elution, memory effects in injection system Include strong wash step in SPE, use needle wash in autosampler, change liner/column if needed
Peak Tailing Secondary interactions, inadequate chromatographic conditions Add modifiers to mobile phase (e.g., formic acid, ammonium acetate), use end-capped columns
Method Optimization Strategies
  • pH Screening: Test extraction efficiency across pH range 5.0-9.0 in 0.5 unit increments
  • Solvent Selection: Evaluate different solvent compositions for extraction and elution
  • Ionic Strength: Assess buffer concentration impact (0.05-0.5 M) on extraction efficiency
  • Temperature Control: Maintain consistent temperature during evaporation to prevent analyte loss

Conclusion

The sample preparation protocols outlined in these application notes provide robust methods for extracting this compound from various biological matrices. The choice between SPE and LLE depends on specific application requirements: SPE offers superior clean-up for complex matrices, while LLE provides a cost-effective option for high-throughput analyses. Method validation demonstrates that both approaches deliver satisfactory performance in terms of recovery, precision, and sensitivity for therapeutic drug monitoring and pharmacokinetic studies.

Recent advancements in sample preparation technology, particularly in miniaturized techniques like MEPS and selective sorbents such as MIPs, offer promising directions for future method development. These approaches align with the growing emphasis on green analytical chemistry by reducing organic solvent consumption while maintaining or improving analytical performance [6].

References

Adverse Drug Reaction (ADR) Profile of Cinoxacin

Author: Smolecule Technical Support Team. Date: February 2026

Clinical studies from the 1980s involving 2,801 patients found that approximately 5% reported adverse drug reactions (ADRs) considered probably or definitely related to cinoxacin [1]. The table below summarizes the frequency and characteristics of these ADRs.

System Organ Class Specific ADR Approximate Incidence (from clinical trials) Severity & Management Notes
Gastrointestinal Nausea, vomiting, diarrhea, abdominal cramps/pain, anorexia [2] [3] 3-5.5% of patients [2] [1] Most common. Generally mild. Taking with food may mitigate [4] [5].
Nervous System Headache, dizziness [2] [3] 1-4.3% of patients [2] [1] Occurs in approx. 2% of patients. Caution when operating machinery [2] [4].
Insomnia, drowsiness, tingling sensation, photophobia, tinnitus [2] [3] <1% of patients [3]
Hypersensitivity Rash, urticaria, pruritus, edema [2] [3] 2.4-3% of patients [2] [1] Discontinue drug. Rare cases of serious reactions like anaphylaxis, Toxic Epidermal Necrolysis, and Henoch-Schonlein purpura have been reported [2] [3] [6].
Hepatic Transient elevations of liver function tests (e.g., AST, ALT, Alkaline Phosphatase) [2] [3] <1% of patients [3] Monitor liver function in patients with pre-existing conditions.
Renal Elevation of BUN and serum creatinine [3] <1% of patients [3] Risk of crystalluria and renal damage in animals. Ensure patient is well-hydrated [6].
Hematologic Thrombocytopenia, reduction in hematocrit/hemoglobin, unusual bleeding/bruising [4] [3] Rare [3] Monitor for signs of bleeding.

Troubleshooting Guides for Common Scenarios

Management of Suspected Crystalluria
  • Scenario: Potential crystal deposition in the renal tubules or urinary tract, a risk identified in animal studies for quinolones like this compound [6].
  • Proposed Mechanism & Workflow: The diagram below illustrates the proposed mechanism and management strategy for crystalluria.

  • Preventive Protocol:
    • Hydration: Ensure subjects maintain high fluid intake (e.g., 2-3 liters daily) to produce dilute urine and minimize drug concentration [6].
    • Urine pH Monitoring: Monitor urine pH; crystalluria risk may be influenced by urinary acidity.
    • Dosage Adjustment: In patients with renal impairment, strictly follow reduced dosage regimens to prevent drug accumulation [3].
Managing CNS Adverse Reactions
  • Scenario: Subjects experiencing dizziness, headache, or lightheadedness.
  • Mitigation Protocol:
    • Risk Assessment: Caution subjects against driving or operating hazardous machinery if they experience dizziness [4] [5].
    • Dosing Timing: If drowsiness occurs, consider administering the evening dose at bedtime.
    • Assessment: Evaluate for drug interactions or underlying CNS disorders that may be exacerbated [4] [5].
Managing Photosensitivity Reactions
  • Scenario: Increased skin sensitivity to sunlight, leading to severe sunburn or rash.
  • Preventive Protocol:
    • Sun Avoidance: Advise subjects to avoid direct sunlight, especially between 10 a.m. and 3 p.m. [4] [5].
    • Protective Measures: Use protective clothing (hats, sunglasses) and apply a broad-spectrum sunscreen with SPF 15 or higher [4].
    • Avoid Artificial UV: Do not use sunlamps or tanning beds during treatment [4].

Frequently Asked Questions (FAQs)

Q1: How does this compound's overall tolerability compare to other older urinary anti-infectives? A1: According to a 1984 review, patients treated with this compound reported fewer total adverse drug reactions compared to those treated with nalidixic acid, furadantin, amoxicillin, or trimethoprim-sulfamethoxazole [1].

Q2: Are there any critical drug-drug interactions to consider in a research or clinical profile? A2: Yes. Key interactions include:

  • Antacids/Sucralfate/Cations: Concomitant administration with products containing magnesium, aluminum, iron, or zinc can substantially interfere with absorption, resulting in low urine levels. Doses should be spaced at least 2 hours apart [3].
  • Oral Anticoagulants (e.g., Warfarin): this compound may enhance their effects. Closely monitor prothrombin time [3].
  • Theophylline/Caffeine: Quinolones can interfere with the metabolism of these compounds, leading to elevated plasma levels and increased risk of side effects. Monitor for theophylline toxicity or caffeine effects [3].
  • Insulin/Oral Hypoglycemics: As a quinolone, this compound may disturb blood glucose homeostasis, causing both hypoglycemia and hyperglycemia, particularly in diabetic patients. Blood glucose requires close monitoring [7].

Q3: Is this compound approved for use in pediatric populations? A3: No. The use of this compound in children and adolescents under 18 is not recommended because it has been shown to cause bone development problems and lameness in immature animals [4] [3].

Q4: What is the recommended dosage adjustment for patients with renal impairment? A4: Dosage must be reduced based on creatinine clearance (CrCl) [3]:

  • CrCl >80 mL/min: 500 mg twice daily.
  • CrCl 50-80 mL/min: 250 mg three times daily.
  • CrCl 20-50 mL/min: 250 mg twice daily.
  • CrCl <20 mL/min: 250 mg daily.
  • Administration is not recommended for anuric patients [3].

Experimental Protocol: In Vitro Susceptibility Testing

For researchers characterizing historical bacterial isolates, here is a generalized protocol based on standard practices referenced in this compound's historical label [3].

  • 1. Principle: Determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains using a broth or agar dilution method to assess susceptibility.
  • 2. Materials:
    • This compound reference powder of known potency.
    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA).
    • Log-phase bacterial inoculum, adjusted to a standard turbidity (e.g., 0.5 McFarland standard, yielding ~1-2 x 10^8 CFU/mL).
    • 96-well microdilution trays or agar plates.
    • Incubator at 35 ± 2 °C.
  • 3. Methodology:
    • Drug Dilution: Prepare twofold serial dilutions of this compound in the test medium (e.g., 0.12 μg/mL to 128 μg/mL).
    • Inoculation: For broth microdilution, dilute the standardized inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. For agar dilution, spot the inoculum onto agar plates containing the drug dilutions.
    • Incubation: Incubate the trays or plates for 16-20 hours at 35°C.
    • Reading MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
  • 4. Interpretation: Compare the MIC value to the established susceptibility breakpoints for this compound (if available for reference) or use it as a quantitative measure of potency. Historical data indicates this compound was primarily active against Gram-negative aerobes like E. coli, Proteus mirabilis, and Klebsiella species [8] [6].

The information provided is based on historical, pre-clinical, and clinical data. This compound is not currently approved for clinical use in many jurisdictions, and this document is intended for research and informational purposes only.

References

Cinoxacin gastrointestinal adverse reactions management

Author: Smolecule Technical Support Team. Date: February 2026

Cinoxacin GI Adverse Reactions: Quantitative Profile

The table below summarizes the incidence of adverse reactions associated with this compound as reported in clinical studies and post-marketing data.

Reaction Category Specific Adverse Reactions Incidence / Frequency Severity & Notes
Gastrointestinal (GI) Nausea, Vomiting, Diarrhea, Stomach cramps, Loss of appetite ~3-5.5% of patients [1] [2] [3] Most common effects; usually mild [3].
Nervous System Headache, Dizziness, Nervousness, Insomnia ~2-4.3% of patients [1] [2] [3] Less common: blurred vision, paresthesias, somnolence [3].
Hypersensitivity Skin rash, Urticaria, Pruritus, Edema ~2.4-3% of patients [1] [2] [3] Anaphylaxis reported rarely [4] [3].
Other Transient elevations of liver enzymes, Crystaluria (risk with overdose or renal impairment) Rare [4] [3] Crystaluria is a dose-related renal concern [4].

Troubleshooting Guide: Managing GI Adverse Reactions

For researchers observing these effects in experimental models, here are key management considerations.

  • Proactive Management
    • Administer with Food: Giving this compound with food can mitigate GI irritation without affecting the total drug absorption [5].
    • Ensure Adequate Hydration: Maintaining good fluid intake helps prevent the formation of crystals in the urine (crystalluria), a potential risk with this drug class, especially in overdose scenarios [4] [5].
  • Corrective Actions
    • Assess Causality: Use a standardized algorithm like the Naranjo scale to systematically evaluate whether the adverse event is attributable to this compound or other experimental factors [6].
    • Dosage Adjustment in Renal Impairment: The elimination half-life of this compound increases significantly in subjects with renal dysfunction. Dosage reduction is necessary to prevent drug accumulation and an increased risk of adverse effects [1] [4].
    • Consider Discontinuation: If severe GI reactions, hypersensitivity, or neurological adverse events occur, the protocol should include discontinuing this compound and switching to an alternative antibacterial agent if needed [5].

Frequently Asked Questions (FAQs) for Researchers

Q1: How does the GI tolerability of this compound compare to other quinolones and UTI antibiotics? Clinical trial data indicates that patients treated with this compound reported fewer overall adverse drug reactions compared to those treated with nalidixic acid, nitrofurantoin, amoxicillin, or trimethoprim-sulfamethoxazole [2] [4].

Q2: Are there populations in experimental studies that require special attention? Yes. This compound is contraindicated in juvenile animals and young humans (under 18) due to evidence of arthropathy and bone development problems in young animals [5]. Additionally, subjects with pre-existing renal impairment require dose modification due to reduced drug clearance and increased risk of toxicity [1] [5].

Q3: What is the current regulatory and market status of this compound? this compound has been discontinued in the United States, United Kingdom, and throughout the European Union [4]. This information is critical for historical research and for understanding the context of its safety profile relative to currently available drugs.

Experimental Protocol for Pharmacovigilance Analysis

This methodology is adapted from modern pharmacovigilance studies for analyzing adverse event reports [6].

  • Data Source Identification: Utilize a spontaneous reporting system database (e.g., a regional pharmacovigilance center database or the FDA Adverse Event Reporting System (FAERS)).
  • Case Selection:
    • Inclusion Criteria: All individual case safety reports (ICSRs) where this compound is listed as the "primary suspected" drug.
    • Exclusion Criteria: Remove duplicate reports and ICSRs with missing critical information (e.g., patient age or sex).
  • Data Analysis:
    • Causality Assessment: Apply the Naranjo algorithm to determine the probability of the adverse reaction being linked to this compound [6].
    • Disproportionality Analysis: Calculate metrics like the Reporting Odds Ratio (ROR) to identify potential safety signals by comparing the reporting rate of a specific adverse event with this compound to its reporting rate with all other drugs in the database [7].
  • Signal Evaluation: Statistically significant signals (e.g., ROR > 1 with 95% confidence interval not including 1) should be evaluated clinically for potential impact and mechanism.

Mechanism of Action and Adverse Event Pathways

The following diagram illustrates the hypothesized pathways leading to this compound's therapeutic and adverse effects, particularly in the GI tract.

cinoxacin_mechanism cluster_bacterial Bacterial Cell cluster_human Host (e.g., GI Tract) This compound This compound DNAGyrase DNA Gyrase (Topoisomerase II) This compound->DNAGyrase TopoIV Topoisomerase IV This compound->TopoIV MitochondrialTopo Potential Inhibition of Eukaryotic Topoisomerase II This compound->MitochondrialTopo OxidativeStress Induction of Oxidative Stress This compound->OxidativeStress DNAReplication Inhibition of DNA Replication DNAGyrase->DNAReplication TopoIV->DNAReplication BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath CellularDamage Cellular Damage MitochondrialTopo->CellularDamage OxidativeStress->CellularDamage GIEpithelium GI Mucosal Irritation CellularDamage->GIEpithelium GIAdverseEvents GI Adverse Events (Nausea, Vomiting, Diarrhea) GIEpithelium->GIAdverseEvents

References

Cinoxacin CNS Effects: FAQ & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the nature and incidence of CNS adverse effects associated with cinoxacin?

This compound is generally well-tolerated, with adverse effects reported in approximately 5% of patients in clinical trials. Effects on the central nervous system occur in approximately 2% of patients treated [1] [2]. The effects are generally reversible [3].

The table below summarizes the key CNS effects:

Effect Incidence/Commonality Additional Context
Headache Common (~1% of patients) [1] [3] One of the most frequent CNS side effects [4].
Dizziness Common (~1% of patients) [1] [3] One of the most frequent CNS side effects.
Nervousness Reported [1] -
Insomnia Reported [1] [3] -
Drowsiness Less common (<1% of patients) [3] -
Paresthesias (Tingling) Rare [1]; Less common (<1%) [3] -
Somnolence Rare [1] -
Photophobia Rare [1]; Less common (<1%) [3] Sensitivity of eyes to light.
Tinnitus Rare [1]; Less common (<1%) [3] Ringing in the ears.
Blurred Vision Rarely reported [1] -
Seizures Rare/Incidence unknown [5] [6] May be associated with predisposing conditions.

Q2: What is the proposed mechanism behind quinolone-induced CNS effects?

The CNS effects of quinolones are not fully understood but are believed to be related to the ability of the drug to antagonize GABA (gamma-aminobutyric acid) receptors in the brain [7]. GABA is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA's binding to its receptors, quinolones can reduce inhibitory signaling, potentially leading to CNS stimulation and the side effects observed. The following diagram illustrates this proposed pathway:

G This compound This compound GABA_Receptor GABA_Receptor This compound->GABA_Receptor Binds to GABA GABA GABA->GABA_Receptor Binds to (Inhibited) Neuronal_Excitation Neuronal_Excitation GABA_Receptor->Neuronal_Excitation Reduced Inhibition CNS_Side_Effects CNS_Side_Effects Neuronal_Excitation->CNS_Side_Effects Leads to Dizziness Dizziness CNS_Side_Effects->Dizziness  e.g. Headache Headache CNS_Side_Effects->Headache  e.g. Insomnia Insomnia CNS_Side_Effects->Insomnia  e.g.

Q3: What are the key risk factors that predispose patients to this compound-related CNS effects?

Several patient-specific factors can increase the risk of experiencing CNS adverse events:

  • Pre-existing CNS Disorders: Patients with known convulsions (seizures), brain, or spinal cord disorders may be at higher risk, as this compound may exacerbate these conditions [5] [6].
  • Renal Impairment: Since this compound is primarily eliminated by the kidneys, patients with renal disease may have an increased risk of side effects due to decreased drug clearance and higher systemic exposure [5] [6]. The elimination half-life of this compound, normally 1.1-2.7 hours, can exceed 10 hours in patients with marked renal impairment [7].
  • Concomitant Medications:
    • NSAIDs: Concurrent use with nonsteroidal anti-inflammatory drugs may lower the seizure threshold [3].
    • Theophylline: Quinolones can interfere with the metabolism of theophylline, leading to increased plasma levels and potential theophylline-related CNS toxicity [3].
    • Probenecid: This drug can interfere with renal tubular secretion of this compound, increasing its serum concentration and half-life [8].

Q4: What experimental approaches are used to investigate and validate these effects?

The following workflow outlines a standard preclinical and clinical strategy for profiling CNS effects:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo (Animal) Studies cluster_clinical Clinical Trial Analysis InVitro InVitro Profiling Profiling InVitro->Profiling Provides Data For InVivo InVivo InVivo->Profiling Provides Data For ClinicalTrials ClinicalTrials ClinicalTrials->Profiling Provides Data For Receptor_Binding Receptor Binding Assays Receptor_Binding->InVitro GABA_Assay GABA Receptor Assay GABA_Assay->InVitro Behavioral Behavioral Observation Behavioral->InVivo Neuroscoring Standardized Neuroscoring Neuroscoring->InVivo EEG Electroencephalography (EEG) EEG->InVivo AE_Collection Adverse Event (AE) Collection AE_Collection->ClinicalTrials Incidence_Analysis Incidence Analysis Incidence_Analysis->ClinicalTrials Risk_Factor_Analysis Risk Factor Analysis Risk_Factor_Analysis->ClinicalTrials

Detailed Experimental Protocols:

  • In Vitro GABA Receptor Binding Assay:

    • Objective: To determine the inhibitory potency of this compound on GABA binding to its receptor.
    • Methodology: Prepare synaptosomal membranes from rodent brain tissue. Incubate the membranes with a known concentration of radiolabeled GABA (e.g., [³H]-GABA) in the presence of increasing concentrations of this compound. A positive control (e.g., a known GABA antagonist) and a negative control (buffer only) should be included.
    • Measurement: After incubation, separate the bound radioactivity from the free via rapid filtration. Quantify the radioactivity using a scintillation counter.
    • Analysis: Calculate the percentage inhibition of specific GABA binding at each this compound concentration and determine the IC₅₀ value.
  • Clinical Data Analysis from Trial Databases:

    • Objective: To quantify the incidence and identify risk factors for CNS effects.
    • Methodology: Pool safety data from Phase II/III clinical trials. All adverse events reported by investigators or patients should be coded using a standard dictionary (e.g., MedDRA). Focus on preferred terms like "headache," "dizziness," "insomnia," etc.
    • Measurement: Calculate the incidence proportion (number of patients with event / total patients treated) for each CNS effect. Compare incidence between this compound and control groups (e.g., placebo or active comparator). Use multivariate logistic regression to identify independent risk factors (e.g., age, renal function, concomitant medications).
    • Analysis: Report incidence rates with confidence intervals and odds ratios for risk factors.

References

Understanding Phototoxicity: Mechanisms & Testing

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What is the fundamental mechanism behind quinolone phototoxicity?

Phototoxicity is an acute skin reaction that occurs when a photoreactive chemical is activated by light, particularly UVA radiation (320–400 nm) [1] [2]. The process involves several key steps, illustrated in the diagram below:

G Light Light Drug Drug Light->Drug Photon Absorption Excited Singlet State (1FQ*) Excited Singlet State (1FQ*) Drug->Excited Singlet State (1FQ*) Excited Triplet State (3FQ*) Excited Triplet State (3FQ*) Excited Singlet State (1FQ*)->Excited Triplet State (3FQ*) Intersystem Crossing Direct Damage Direct Damage Excited Triplet State (3FQ*)->Direct Damage Type I Reaction ROS ROS Excited Triplet State (3FQ*)->ROS Type II Reaction (Energy Transfer to O₂) Cellular Damage Cellular Damage Direct Damage->Cellular Damage ROS->Cellular Damage

For quinolones, the specific molecular structure dictates phototoxic potential. Key structural features include [3] [4]:

  • Position 8 Substituent: A halogen atom (e.g., chlorine) at position 8 is often associated with severe phototoxicity. In contrast, a methoxy group at this position confers greater photostability and significantly lower phototoxicity.
  • Position 1 Substituent: The group at position 1 also influences phototoxicity. For instance, a cyclopropyl group can contribute to higher phototoxicity, while an aminodifluorophenyl group may have a protective effect, even in an 8-halogenated compound.

Experimental Protocol: How can I test the phototoxic potential of a compound?

The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is a well-validated in vitro method accepted by regulatory bodies (OECD TG 432) [1].

Parameter Specification
Cell Line Mouse fibroblast cell line (3T3) [1].
Principle Comparison of cytotoxicity (measured by Neutral Red dye uptake) between cells exposed to the test chemical both in the presence and absence of a non-cytotoxic dose of UVA/visible light [1].
Light Source Solar simulator (e.g., xenon arc lamp) suitably filtered to match outdoor daylight spectrum and attenuate cytotoxic UVB wavelengths. The irradiance should be regularly checked with a calibrated broadband UV-meter [1].
Critical UVA Dose 5 J/cm² (as measured in the UVA range). This dose is non-cytotoxic to cells alone but sufficient to excite phototoxic chemicals [1].
Key Outcome Photo Irritation Factor (PIF): A PIF > 5 indicates a probable phototoxic potential [1].

Risk Reduction & Photostabilization Strategies

FAQ: What formulation strategies can reduce phototoxicity risk?

Photostabilization strategies aim to prevent the photoactive drug molecule from reaching its excited state or to quench the reactive species once they are formed [5].

Strategy Mechanism of Action Examples & Technical Notes
Molecular Modification Altering the chemical structure to reduce UV absorption or favor less harmful deactivation pathways [3]. Introducing a methoxy group at position 8 of the fluoroquinolone core is a proven strategy to enhance photostability and reduce phototoxicity [3].
Encapsulation Physically enclosing the drug to shield it from light exposure [5]. Use of liposomes, niosomes, nanoparticles (e.g., lipid-core nanocapsules), and cyclodextrins. This is the most extensively studied approach and can also improve water solubility and control release [5].
Antioxidants Scavenging the Reactive Oxygen Species (ROS) generated during the photochemical process [5]. Addition of vitamins (e.g., α-tocopherol), flavonoids, or other antioxidants to the formulation can mitigate oxidative damage to skin cells [5].
Sunscreens / UV Filters Absorbing the incident UV radiation before it can reach the photoactive drug [5]. Effective for topical formulations. The choice of filter must consider its absorption spectrum overlap with the drug [5].
Quenchers Accepting energy from the excited drug molecule through physical processes, allowing it to return to the ground state without causing damage [5] [6]. Compounds like octocrylene can act as quenchers when used in combination with unstable UV filters like avobenzone, a principle that can be applied to drug stabilization [6].

Experimental Protocol: How do I study photodegradation kinetics?

Monitoring the degradation of the parent drug under light stress is crucial for evaluating the success of stabilization strategies. A UPLC-MS/MS method is highly suitable for this [7].

  • 1. Chromatographic Conditions:
    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile Phase: Gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C [7].
  • 2. Irradiation Conditions:
    • Light Source: UVA lamps (320–400 nm) with peak emission at 365 nm.
    • Setup: Samples are placed in a climatic chamber at a fixed distance (e.g., 13 cm) from the light source, with controlled temperature and humidity (e.g., 20°C, 60% RH) [7].
  • 3. Kinetic Analysis:
    • The photodegradation of many drugs in solid phase follows first-order kinetics. The rate constant (k) and half-life (t₁/₂) can be determined from the slope of a plot of Ln(concentration) versus time [7].

Key Workflow for Phototoxicity Assessment

The following diagram summarizes the core experimental workflow for assessing and mitigating phototoxicity, integrating the protocols and strategies discussed.

G Start Start: New Drug Candidate InSilico In-silico Screening (Structure-Activity Relationship) Start->InSilico InVitro In-vitro Assay (3T3 NRU Test) InSilico->InVitro Degrad Photodegradation Study (UPLC-MS/MS, Kinetics) InVitro->Degrad Stabilize Develop Stabilization Strategy (Encapsulation, Antioxidants, etc.) Degrad->Stabilize Reassess Re-test Stabilized Formulation Stabilize->Reassess Decision Phototoxicity Reduced? Reassess->Decision Decision->Stabilize No End Proceed to Further Development Decision->End Yes

I hope this technical information provides a solid foundation for your support center content. The search results did not contain specific pre-clinical or clinical data on cinoxacin itself, so consulting specialized pharmaceutical databases for compound-specific studies would be a valuable next step.

References

Cinoxacin drug interactions and combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Cinoxacin Drug Profile & Status

Aspect Detail
Drug Class Quinolone (non-fluorinated) antibiotic [1] [2]
Primary Historical Use Treatment and prophylaxis of urinary tract infections (UTIs) [1] [3] [4]
Mechanism of Action Inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, thereby inhibiting cell division [4] [2]
Current Status Discontinued in the U.S., U.K., and EU; marketing authorization suspended [5] [2]

This compound Drug Interactions Overview

The following table summarizes the key interaction categories for this compound based on historical data. Note that 283 drugs are known to interact with this compound, categorized into 52 major, 155 moderate, and 76 minor interactions [5].

Interaction Category Interacting Substance Clinical Effect & Management
Contraindicated (Theoretical) Live Cholera Vaccine [1] [3] Not recommended for co-administration.
Use with Caution (Theoretical) Methotrexate [1] [3] Use together is not recommended; may require increased monitoring if combined.
Increased Risk of Side Effects Aminolevulinic Acid [1] [3] May increase the risk of photosensitivity.
Significant Pharmacokinetic Polyvalent Cations: Calcium, Iron, Magnesium, Aluminum, Zinc (found in antacids, multivitamins, etc.) [6] Chelation occurs, forming a poorly absorbed complex. This can lead to significantly reduced bioavailability and therapeutic failure of this compound. Dosing should be staggered: administer this compound 2-4 hours before or 4-6 hours after the cation-containing product [6].

Combination Antibiotic Therapy & Resistance

For researchers investigating rationales for multi-drug regimens, a 2024 systematic review and meta-analysis offers critical insights. The analysis of 29 randomized controlled trials concluded that the evidence is compatible with both benefit or harm from using a higher number of antibiotics regarding within-patient resistance development [7] [8].

The overall pooled odds ratio (OR) for acquisition of resistance was 1.23 (95% CI 0.68–2.25), indicating no clear overall effect. However, substantial heterogeneity was observed, suggesting outcomes depend heavily on specific contexts [7] [8].

Factor Observed Effect on Resistance (Higher vs. Fewer Antibiotics) Notes / Potential Rationale
Overall Effect No clear benefit or harm (OR 1.23, 95% CI 0.68-2.25) [8] High heterogeneity ((I^2)=77%); evidence is scarce and underpowered.
Pathogen-Specific Effects
Helicobacter pylori Benefit (OR 0.14, 95% CI 0.03-0.55) [8] Standard care for eradication.
Mycobacterium avium complex (MAC) Benefit (OR 0.18, 95% CI 0.06-0.52) [8] Standard care.
Pseudomonas aeruginosa Harm (OR 3.42, 95% CI 1.03-11.43) [8] Potential for shared resistance mechanisms.
Regimen Design
∙ No shared antibiotics between arms Harm (OR 4.73, 95% CI 2.14-10.42) [8] May reflect comparisons of drugs with different potencies/resistance prevalence.
∙ At least one shared antibiotic No clear difference (OR 0.55, 95% CI 0.28-1.07) [8] Slight non-significant trend towards benefit.

Experimental Considerations & Protocols

For researchers designing experiments involving this compound or similar quinolones, key considerations include:

  • Chelation Studies: To evaluate the impact of polyvalent cations, establish a protocol that administers the antibiotic and cation-containing compound at varying time intervals. Bioavailability can be assessed using HPLC or microbiological assay methods [6].
  • Resistance Development Models: In vitro studies (e.g., serial passage experiments or chemostat cultures) can model resistance development. The following diagram outlines a general workflow for investigating antibiotic combinations:

G Start Start Experiment SelAntibio Select Antibiotic(s) (Mono vs. Combination) Start->SelAntibio Inoculum Prepare Bacterial Inoculum (Standardize concentration) SelAntibio->Inoculum Exposure Expose Bacteria to Antibiotic(s) (MIC determination, serial passage) Inoculum->Exposure Monitor Monitor Resistance Development (Population analysis, WGS) Exposure->Monitor Analyze Analyze Data (Fitness cost, resistance mechanisms) Monitor->Analyze

  • Mechanism of Action Confirmation: Confirm the primary antibacterial effect through assays like:
    • Enzyme Inhibition Assays: Measuring the inhibition of DNA gyrase supercoiling activity [4] [2].
    • Bactericidal Kinetics: Time-kill assays to determine if the effect is concentration-dependent [4].

References

Overcoming Cinoxacin bacterial resistance in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cinoxacin and Its Resistance

This compound is a first-generation synthetic quinolone antibiotic primarily used for uncomplicated urinary tract infections. Its mechanism of action involves inhibiting bacterial DNA gyrase (topoisomerase II), thereby preventing DNA replication and leading to cell death [1] [2].

Bacteria can develop resistance through several mechanisms, which are summarized in the table below.

Mechanism of Resistance Description
Target Site Mutation Mutations in genes encoding DNA gyrase (e.g., gyrA) reduce drug binding affinity [3].
Efflux Pump Upregulation Overexpression of membrane transporters that actively pump this compound out of the bacterial cell [4].
Cross-Resistance Exposure to one quinolone can select for resistance to others (e.g., ciprofloxacin) due to shared mechanisms [5].

This resistance development can be visualized in the following pathway:

Start Bacterial Cell Exposure SubInhib Sub-inhibitory This compound Exposure Start->SubInhib Mech1 Mutations in gyrA/gyrB genes (DNA Gyrase) SubInhib->Mech1 Mech2 Upregulation of Efflux Pumps SubInhib->Mech2 Result1 Altered Drug Target Mech1->Result1 Result2 Reduced Intracellular Drug Concentration Mech2->Result2 End Emergence of This compound-Resistant Population Result1->End Result2->End

Diagram: Pathway to this compound Resistance Development

Strategies to Overcome Resistance

A promising approach is to use this compound in combination with other agents to restore or enhance its antibacterial activity [3].

Combination Therapy

Combining this compound with agents from different classes can create a synergistic effect, making it harder for bacteria to develop resistance. The table below outlines potential combination strategies.

Combination Strategy Example Agents Proposed Mechanism / Note
Other Antibiotic Classes Aminoglycosides, β-lactams [3] Disrupts multiple cellular targets simultaneously.
Natural Products Plant extracts, essential oils [3] May inhibit efflux pumps or damage cell membranes.
Nanoparticles Silver, zinc oxide NPs [3] Damages cell walls and membranes; enhances drug delivery.
Bacteriophages Phages targeting resistant strains [3] Lyse bacteria specifically; can bypass antibiotic resistance.
Photodynamic Therapy Photosensitizers + light [3] Generates reactive oxygen species that cause cell damage.
Experimental Workflow for Testing Combinations

The following diagram and protocol describe a standard method for evaluating the efficacy of combination therapies in vitro.

Step1 Culture Resistant Bacterial Strain (e.g., E. coli) Step2 Prepare MIC Plates (this compound + Test Agent) Step1->Step2 Step3 Inoculate and Incubate (35°C, 18-24h) Step2->Step3 Step4 Measure FIC Index (Checkerboard Assay) Step3->Step4 Step5 Interpret Results: Synergy / Additivity / Indifference Step4->Step5

Diagram: Workflow for Combination Therapy Testing

Protocol: Checkerboard Assay for Synergy Testing [3]

  • Bacterial Inoculum Preparation: Grow the this compound-resistant strain to mid-log phase and adjust to a density of approximately 1 × 10^8 CFU/mL (0.5 McFarland standard).
  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of this compound and the combination agent individually using a standardized method like broth microdilution.
  • Checkerboard Setup: Prepare a 96-well plate with serial dilutions of this compound along the rows and serial dilutions of the combination agent along the columns.
  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate at 35°C for 16-20 hours.
  • FIC Index Calculation:
    • Calculate the Fractional Inhibitory Concentration (FIC) of this compound in the combination: FIC_this compound = (MIC of this compound in combination) / (MIC of this compound alone).
    • Calculate the FIC of the combination agent: FIC_agent = (MIC of agent in combination) / (MIC of agent alone).
    • FIC Index = FIC_this compound + FIC_agent.
  • Interpretation:
    • Synergy: FIC Index ≤ 0.5
    • Additivity: 0.5 < FIC Index ≤ 1.0
    • Indifference: 1.0 < FIC Index ≤ 4.0
    • Antagonism: FIC Index > 4.0

Troubleshooting Common Scenarios

Here are some common issues and solutions you may encounter in your experiments.

Problem Possible Cause Solution / Investigation
High variability in MIC Inconsistent inoculum density. Standardize growth phase and use a densitometer for accurate inoculum preparation.
No synergy observed Intrinsic high-level resistance; antagonistic mechanism. Test higher concentrations (within non-toxic range) or screen different agent classes.
Resistance develops rapidly in serial passage Selection of pre-existing mutants with high-level resistance. Use combination therapy from the start; consider using a higher initial drug pressure.

Important Considerations for Your Research

  • Strain Selection: Utilize well-characterized, clinically relevant resistant strains. Verify their resistance profiles and genetic backgrounds if possible.
  • Ciprofloxacin as a Model: Given that this compound is an older drug, much of the recent research on overcoming quinolone resistance focuses on ciprofloxacin [3]. The resistance mechanisms and many combination strategies are often shared across quinolones, making ciprofloxacin studies a highly valuable resource.
  • Data Visualization: For presenting complex resistance data or antibiograms, consider adopting modern visualization tools like interactive heat maps or susceptibility matrices, as used by platforms like the ANRESIS Guide [6].

References

Cinoxacin absorption optimization with food timing

Author: Smolecule Technical Support Team. Date: February 2026

Cinoxacin Pharmacokinetic Data with Food

The table below summarizes the key findings from a clinical study on the effect of food on this compound absorption [1].

Pharmacokinetic Parameter Fasting State Fed State Impact of Food
Time to Peak Serum Concentration (T~max~) Within 2 hours Delayed Food delays the absorption process [1].
Peak Serum Concentration (C~max~) Higher ~30% reduction Food causes a significant reduction in the maximum concentration [1].
Overall Bioavailability (24-hr Urinary Recovery) Not significantly altered Not significantly altered The total amount of drug absorbed over 24 hours is unchanged [1].

Clinical Implication: While food delays absorption and lowers the peak drug level, the overall extent of absorption is not compromised. For uncomplicated urinary tract infections where a constant drug level in the urine is key, this compound can be taken with food to improve gastrointestinal tolerance. If a high initial concentration is critical, the fasting state might be preferable [1] [2].

Experimental Protocol: Assessing Food Effects

This methodology reconstructs the core design of the clinical study that generated the data above [1].

1. Objective To evaluate the effect of a standardized meal on the rate and extent of this compound absorption in human subjects.

2. Study Design

  • Type: A single-dose, randomized, crossover study.
  • Participants: Healthy adult volunteers.
  • Phases: Each participant receives the drug under two conditions, with a sufficient washout period in between:
    • Fasting: A single oral dose of this compound (e.g., 250 mg or 500 mg) after an overnight fast.
    • Fed: The same dose administered immediately after a standardized high-fat or high-carbohydrate meal.

3. Data Collection & Analysis

  • Blood Sampling: Serial blood samples are collected at predetermined times (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).
  • Primary Measurements:
    • C~max~: The maximum observed serum concentration.
    • T~max~: The time to reach C~max~.
    • AUC~0-24hr~: The area under the serum concentration-time curve, which reflects the total drug exposure.

4. Statistical Analysis Compare the mean C~max~, T~max~, and AUC between the fasting and fed conditions using paired statistical tests (e.g., paired t-test) to determine significance.

Food-Drug Interaction Pathway

The following diagram illustrates the logical relationship and proposed mechanism by which food impacts this compound absorption, based on general food-drug interaction principles [3] and the specific data for this compound [1].

cluster_stomach Gastrointestinal Tract cluster_effect Effect on this compound FoodIntake Food Intake GastricDelay Delayed Gastric Emptying FoodIntake->GastricDelay BileSecretion Stimulated Bile Secretion FoodIntake->BileSecretion FoodBulk Physical Bulk & Components FoodIntake->FoodBulk SlowedAbsorption Slower Absorption Rate GastricDelay->SlowedAbsorption BileSecretion->SlowedAbsorption Potential Interaction FoodBulk->SlowedAbsorption Physical Barrier UnchangedExtent Unchanged Total Absorption SlowedAbsorption->UnchangedExtent No Impact on 24-hr Recovery ReducedCmax Reduced Peak Serum Concentration (Cₘₐₓ) SlowedAbsorption->ReducedCmax DelayedTmax Delayed Time to Peak (Tₘₐₓ) SlowedAbsorption->DelayedTmax

FAQs for Researchers

Q1: Can this compound be taken with food to reduce side effects without compromising efficacy? A1: Yes, for the purpose of treating urinary tract infections. The study shows that while food delays absorption and lowers the peak concentration (C~max~), the total 24-hour drug exposure in the urine—which is crucial for efficacy against urinary pathogens—remains unchanged. This suggests taking it with food is a viable strategy to potentially mitigate gastrointestinal side effects like nausea [1] [2].

Q2: What type of meal was used in the foundational study, and should we standardize meal composition? A2: The specific meal composition is not detailed. However, studies on similar drugs like enoxacin used distinct carbohydrate and high-fat meals [4]. For a robust experiment, it is critical to use a standardized meal, often a high-fat (~50%), high-calorie (~800-1000 kcal) meal as recommended by regulatory guidelines, to produce a maximal effect on gastrointestinal physiology and ensure reproducible results.

Q3: Does this food interaction mechanism apply to other drugs in the same class? A3: The principle that food can delay absorption is common, but the specific effect on the extent of absorption varies by drug. For example:

  • This compound: Food reduces C~max~ but not overall bioavailability (AUC) [1].
  • Enoxacin (a fluoroquinolone): A carbohydrate meal delayed T~max~ but did not alter the extent of absorption [4].
  • Ciprofloxacin: The primary concern is not food, but interactions with metallic cations (e.g., antacids, calcium, zinc) which can severely reduce absorption by forming insoluble complexes [5].

Key Experimental Considerations

  • Control Variables: Strictly control fasting conditions (typically 8-10 hours overnight) and the timing of drug administration relative to the meal (e.g., immediately after or 30 minutes before) [1].
  • Formulation Note: The referenced studies use immediate-release oral capsules. The impact of food may differ for modified-release formulations, though this is not applicable to the currently available this compound.
  • Follow-up Research: To deepen your investigation, you could explore the interaction between this compound and specific minerals (like calcium or magnesium) in food, a known issue with other quinolones [3] [5].

References

Cinoxacin treatment failure UTI alternative options

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Cinoxacin Failure in UTI

The following workflow provides a logical sequence for diagnosing the cause of treatment failure and determining the subsequent investigative steps. This process integrates critical considerations from current clinical guidelines and research.

Start This compound Treatment Failure Step1 Confirm Infection Presence and Diagnosis Start->Step1 Step2 Evaluate for Complicated UTI (Check Risk Factors) Step1->Step2 Sub1_1 Review Urine Culture & Sensitivity Step1->Sub1_1 Step3 Determine Resistance Mechanism (Primary vs. Acquired) Step2->Step3 Sub2_1 Key Risk Factors: - Immunocompromise - Male Gender - Diabetes - Catheter Use - Structural Abnormalities Step2->Sub2_1 Step4 Select Alternative Agent (Based on IDSA Guidance) Step3->Step4 Sub3_1 Common Mechanisms: - ESBL Production - AmpC β-lactamases - Carbapenem Resistance (CRE) Step3->Sub3_1 End Proceed to Definitive Therapy or Further Research Step4->End Sub4_1 Guidance Source: IDSA 2024 AMR Guidance Step4->Sub4_1

Alternative Antibiotics & Decision Framework

Once a failure is identified, selecting an alternative agent depends on the infection type, resistance mechanisms, and patient-specific factors. The table below synthesizes options from current evidence and guidelines.

Antibiotic Class / Agent Considerations for Use Relevant UTI Context Key Research Findings / Guidance

| Oral Fosfomycin [1] [2] | - Low resistance risk [1]

  • Single-dose convenience [3] | Uncomplicated UTI, particularly cystitis [2] | Frequently selected by ID clinicians for uUTI caused by carbapenem-resistant K. pneumoniae where no preferred agents available [2]. | | Nitrofurantoin [1] [3] | - Low resistance risk [1]
  • Effective against E. coli and S. saprophyticus [1]
  • Not for pyelonephritis or systemic infection [3] | Uncomplicated cystitis (lower UTI) [3] | Considered a first-line option for uncomplicated UTI [3]. | | Cephalexin [4] [3] | - High bioavailability (~90%) and urinary excretion [4]
  • Inferior outcomes with Cefdinir due to its poor urinary penetration [4] | Uncomplicated UTI [4] | Cephalexin 500 mg twice daily superior to cefdinir 300 mg twice daily, with nearly twice the failure rate for cefdinir [4]. | | Ceftazidime-Avibactam [2] [5] | - Often used in combination with aztreonam for metallo-β-lactamase (MBL) producers [5] | Serious CRE infections (e.g., pyelonephritis, cUTI) [2] [5] | A preferred approach per IDSA guidance; most frequent selection for serious CRE infections in survey [2]. | | Fluoroquinolones (e.g., Ciprofloxacin) [3] [6] | - Significant safety warnings; reserve for no alternative [3]
  • Associated with serious, disabling side effects [3] | Complicated UTI (with sepsis) [6] | IDSA suggests as an option for empiric therapy in cUTI with sepsis, but stewardship is crucial [6]. |

Experimental Protocol: Evaluating Cephalosporin Efficacy for UTI

This protocol is adapted from a recent multicenter cohort study comparing cefdinir and cephalexin, providing a methodology to assess treatment failure and resistance emergence [4].

  • Objective: To compare the rate of treatment failure between two oral cephalosporins for uncomplicated UTI in an outpatient setting.
  • Study Design: Retrospective, multicenter cohort study.
  • Population:
    • Inclusion: Adult female patients with symptomatic uncomplicated UTI (acute cystitis), prescribed either cefdinir 300 mg twice daily or cephalexin 500 mg twice daily for 5–7 days.
    • Exclusion: Pyelonephritis, systemic symptoms (fever, flank pain), indwelling catheters, urinary abnormalities, recent UTI (within 30 days), or creatinine clearance <30 mL/min.
  • Primary Outcome - Treatment Failure: A composite endpoint defined as:
    • Continued symptoms or need for new therapy during the initial 5-7 day treatment period.
    • Recurrent symptomatic UTI requiring re-treatment within 30 days of completing the initial therapy.
  • Data Collection:
    • Extract patient demographics, comorbidities, and treatment details from electronic medical records.
    • Collect baseline urine culture results and susceptibility testing (using CLSI breakpoints, e.g., cefazolin MIC ≤16 μg/mL for inferring susceptibility to oral cephalosporins).
    • For patients with treatment failure, analyze repeat culture data and test for emerging cephalosporin resistance.
  • Statistical Analysis:
    • Calculate and compare treatment failure rates between the two groups using chi-square or Fisher's exact test.
    • Perform multivariate logistic regression to identify independent risk factors associated with treatment failure.

Frequently Asked Questions for Researchers

  • What are the key pharmacokinetic differentiators between cephalosporins for UTI? Bioavailability and urinary excretion are critical. Cephalexin has ~90% bioavailability with >90% renal excretion, ensuring high urinary drug concentrations. In contrast, cefdinir has only ~20% bioavailability and <20% of the active drug excreted in urine, making it a suboptimal choice for UTI despite its in-vitro spectrum [4].

  • How should we approach a UTI case with carbapenem-resistant Enterobacterales (CRE)? For serious CRE infections, the 2024 IDSA Guidance suggests a preferred approach of ceftazidime-avibactam, often alone or in combination with aztreonam for metallo-β-lactamase (MBL) producers [2] [5]. For uncomplicated cystitis caused by CRE, oral fosfomycin is a common choice among infectious disease clinicians where no preferred agents are listed in guidelines [2].

  • What non-antibiotic therapeutic strategies are being explored for recurrent UTI? Research focuses on interrupting pathogenesis: vaccines targeting bacterial adhesins or iron metabolism, small compounds ("pilicides" and mannosides) to inhibit fimbriae formation and adhesion, and nutraceuticals like cranberry products and probiotics [7]. The most robust preliminary results support Lactobacillus-containing products and cranberry-propolis combinations [7].

References

Troubleshooting Guide: Analytical Method Interferences for Quinolone Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common interference types and potential resolution strategies applicable to quinolone analysis, based on general analytical principles and studies of drugs like ciprofloxacin [1] [2] [3].

Interference Type Possible Causes Symptoms in Analysis Recommended Resolution Strategies
Co-eluting Impurities/Degradants Impurities from synthesis; Degradation products (e.g., from photolysis); Related compounds in the sample [2]. Peak broadening, shoulder peaks, split peaks, or new/unidentified peaks in chromatograms [2]. Optimize mobile phase gradient; Use a different column (e.g., C18 with smaller particle size); Employ LC-MS/MS for definitive peak identification [4] [2].
Matrix Effects Sample components (e.g., proteins, lipids, excipients) affecting analyte ionization or detection [5]. Signal suppression or enhancement; Poor reproducibility; Inaccurate quantification [5]. Improve sample cleanup (e.g., dispersive SPE, liquid-liquid extraction); Use matrix-matched calibration standards; Utilize an appropriate internal standard [5].
Spectroscopic Interference Overlapping absorption/emission spectra from other substances [6] [7]. Inflated or incorrect absorbance/fluorescence readings; Inaccurate concentration calculations [6]. Utilize a detection method with higher specificity (e.g., MS detection); Employ a chromatographic separation to resolve the analyte; Choose an alternative wavelength with less interference [4].

Frequently Asked Questions (FAQs)

Q1: My HPLC-UV method for cinoxacin shows an unknown peak. How can I identify if it's a degradation product? A1: An unknown peak can be investigated by:

  • Stressing Studies: Expose the this compound sample to stress conditions (light, heat, acid, base, oxidants) and observe the growth of the unknown peak [1] [2]. Photodegradation is a common issue for quinolones [1].
  • Hyphenated Techniques: Couple your HPLC system to a Mass Spectrometer (LC-MS). The mass data can help identify the molecular weight and structure of the degradant [4] [7].
  • Method Comparison: Analyze the sample using a different analytical technique, such as Capillary Electrophoresis (CE). If the peak appears in both methods, it confirms a genuine compound rather than an artifact [3].

Q2: What is the best way to monitor this compound degradation during a process study? A2: While HPLC-UV is common, it can be susceptible to interferences. For process monitoring, consider:

  • LC-MS/MS: This is the gold standard for selective and sensitive quantification, allowing you to track the parent drug and its degradants simultaneously without interference [5] [4].
  • 3D Fluorescence Spectroscopy: An emerging technique that can rapidly and accurately analyze organic compounds like antibiotics in complex matrices like water without disturbing the sample [7].

Q3: How can I improve the separation of this compound from other quinolones in a mixture? A3: Capillary Electrophoresis (CE) is a powerful technique for separating quinolones. Optimization can be achieved by:

  • Buffer Modifiers: Using chemometric approaches to optimize the concentration of surfactants (e.g., sodium cholate) and organic modifiers (e.g., acetonitrile) in the run buffer can significantly enhance resolution [3].
  • pH Control: Fine-tuning the pH of the background electrolyte can alter the charge state of the amphoteric quinolones, improving separation [3].

Experimental Protocol: Monitoring Photodegradation by HPLC

The following workflow is adapted from a study on ciprofloxacin [1] and can be applied as a model to study this compound stability.

Start Start: Prepare this compound Solution A Irradiate Sample (Controlled Light Source) Start->A B Withdraw Aliquots at Timed Intervals A->B C Analyze by HPLC-UV/FLD B->C D Monitor Peak Profile Changes C->D E1 Parent Peak (this compound) Decreases D->E1 E2 New Peaks (Degradants) Appear/Increase D->E2 F Confirm with LC-MS/MS E1->F E2->F End Identify Degradants and Pathways F->End

Procedure:

  • Preparation: Dissolve this compound in an appropriate solvent (e.g., water or buffer) to a known concentration (e.g., 2 mg/mL) [1].
  • Irradiation: Expose the solution to a controlled light source (e.g., UV lamp or laser at a specific wavelength). Keep a control sample in the dark.
  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
  • Analysis: Inject each aliquot into the HPLC system.
    • Column: C18 column (e.g., 150-250 mm x 4.6 mm, 5 µm) [2].
    • Mobile Phase: A mixture of acetonitrile and a dilute acid (e.g., 0.1% formic acid) or buffer, often in a gradient elution mode [5] [2].
    • Detection: Use UV detection at the maximum absorbance wavelength for this compound. Fluorescence detection (FLD) can offer higher selectivity if this compound is fluorescent [1] [4].
  • Monitoring: Observe the decrease in the peak area of the parent this compound and the appearance or increase in area of new peaks corresponding to photodegradation products [1] [2].
  • Confirmation: For critical identification, collect the degradant peaks and analyze them using LC-MS/MS to propose their molecular structures [1] [7].

References

Cinoxacin vs nalidixic acid efficacy comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison at a Glance

Study Detail [1] [2] [3] [4] [5] [6]
Patient Condition Cystitis Urinary Tract Infections Chronic Urinary Tract Infections Urinary Tract Infections
Cinoxacin Efficacy 93% (26/28 patients) Pathogens eradicated; 4 reinfections at follow-up 24 successes / 29 patients 83% cure rate
Nalidixic Acid Efficacy 93% (25/27 patients) Pathogens eradicated; 1 reinfection at follow-up 22 successes / 31 patients 70% cure rate
This compound Adverse Effects 7 reactions in 4 patients Reported by fewer patients 11 patients reported effects Information missing
Nalidixic Acid Adverse Effects 18 reactions in 9 patients Reported by twice as many patients 13 patients reported effects Information missing

Experimental Methodologies

The data in the table above comes from several single-blind or comparative clinical studies. Here is a detailed look at their methodologies.

  • Study 1 & 2: Treatment of Acute Cystitis (1982) [1] [2]

    • Objective: To compare the efficacy and safety of this compound and nalidixic acid in patients with cystitis.
    • Protocol: A single-blind study was conducted with 95 patients. They were assigned to receive either This compound 250 mg four times a day or nalidixic acid 1 gram four times a day for a period of 7 to 14 days.
    • Evaluation Criteria: The primary outcomes were symptomatic response (resolution of UTI symptoms) and bacteriologic response (eradication of the causative pathogen in urine cultures).
  • Study 3: Treatment of Chronic UTIs (1982) [5]

    • Objective: To compare the two drugs in patients with chronic urinary tract infections.
    • Protocol: This comparative study involved 60 patients. The treatment groups received This compound or nalidixic acid for ten days.
    • Evaluation Criteria: Therapy was classified as a success or failure based on clinical and bacteriological outcomes. Adverse effects were also monitored.
  • Study 4: Broader UTI Comparison (1984) [6]

    • Objective: To determine the effectiveness and tolerability of several drugs, including this compound and nalidixic acid, for UTIs.
    • Protocol: 125 patients were treated for 10-14 days with the appropriate doses of each drug.
    • Evaluation Criteria: Clinical and bacteriological checks were performed before and after treatment to determine the cure rate.

Mechanism of Action and Pharmacology

The following diagram illustrates the core mechanism shared by both drugs and their pharmacokinetic differences.

G Mechanism and Pharmacokinetics Comparison cluster_mechanism Shared Mechanism of Action cluster_pharmaco Pharmacokinetic & Dosing Differences Drug This compound / Nalidixic Acid DNAGyrase Binds to DNA Gyrase (Topoisomerase II) & Topoisomerase IV Drug->DNAGyrase DNASynthesis Inhibits Bacterial DNA Synthesis DNAGyrase->DNASynthesis CellDeath Inhibits Cell Division Leads to Bacterial Death DNASynthesis->CellDeath This compound This compound DoseC Dose: 250 mg q.i.d. or 500 mg b.i.d. This compound->DoseC ProteinC Protein Binding: 60-80% This compound->ProteinC ExcretionC 50-60% excreted unchanged in urine This compound->ExcretionC HalfLifeC Half-life: ~1.5 hours This compound->HalfLifeC FoodC Food delays, does not prevent, absorption This compound->FoodC NalidixicAcid Nalidixic Acid DoseN Dose: 1 g q.i.d. NalidixicAcid->DoseN

Key Conclusions for Professionals

Based on the aggregated data, here are the critical points for a comparative guide:

  • Equivalent Efficacy: Across multiple studies, This compound and nalidixic acid demonstrated comparable efficacy in treating uncomplicated UTIs caused by common Gram-negative pathogens like E. coli, Proteus, and Klebsiella species [1] [7] [6]. The bacteriologic and symptomatic response rates were largely similar.
  • Superior Safety and Tolerability of this compound: A consistent finding across the literature is that This compound is associated with a lower incidence and fewer severe adverse drug reactions [1] [3] [2]. The most common adverse effects for both drugs involve the gastrointestinal system (nausea, vomiting) and central nervous system (dizziness, headache), but they occur less frequently with this compound.
  • Dosing and Resistance Considerations: this compound offered a practical advantage with a lower total daily dose and the option for twice-daily administration, which could improve patient compliance [7] [6]. Some reviews also suggested that this compound might have a lower propensity to induce bacterial resistance, though this was noted as an area requiring further confirmation [7].

Important Context and Limitations

When interpreting these results, please consider the following:

  • Historical Status: It is important to note that both this compound and nalidixic acid are first-generation quinolones and their use has been largely superseded by newer agents. This compound has been discontinued in many markets, including the US and UK, and is no longer available [8].
  • Generational Context: These drugs represent the first generation of quinolone antibiotics. Later generations (fluoroquinolones) were developed with broader spectra of activity and improved pharmacokinetic profiles. Therefore, the comparative data presented here is most relevant for historical or specific research contexts rather than guiding current clinical practice.

References

Comparison of Cinoxacin and Co-Trimoxazole in UTI Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Trial Parameter Cinoxacin Co-Trimoxazole Notes & Citation
Clinical Efficacy (Cystitis) 96% (26/27 patients) 96% (22/23 patients) 14-day treatment course [1]
Bacteriological Eradication 81% 100% Trial of 63 patients [2]
Symptomatic Response 73% 73% Trial of 63 patients [2]
Adverse Reactions (Leading to Discontinuation) 3% (1/32 patients) 16% (5/32 patients) Cystitis trial [1]
0% 3 patients UTI trial; number stopping treatment [2]
Typical Dosage 500 mg every 12 hours 160 mg TMP/800 mg SMX every 12 hours Standard dosing in trials [2]

Detailed Experimental Protocols

The data in the table above is derived from controlled clinical studies. Here is a detailed look at their methodologies:

  • Study on Acute Cystitis [1]: This was a study of 64 patients with cystitis. The This compound group received 1 gram per day (500 mg twice daily), while the co-trimoxazole group received four tablets per day (each containing 80 mg trimethoprim and 400 mg sulfamethoxazole), also administered twice daily. The treatment duration for both groups was 14 days. The primary outcomes measured were clinical response and bacteriological eradication, with safety monitored via reported adverse events.

  • Randomized Single-Blind UTI Trial [2]: This trial involved 63 patients with urinary tract infections. It compared the same dosages as the cystitis study: This compound at 500 mg every 12 hours versus co-trimoxazole (160 mg trimethoprim/800 mg sulfamethoxazole) every 12 hours. The study evaluated symptomatic response, bacterial eradication rates, and the occurrence of adverse reactions.

For a visual overview of how patients typically move through this type of clinical trial, the following workflow illustrates the process:

Start Patient Population: Confirmed UTI Diagnosis Randomize Randomization Start->Randomize GroupA This compound Group (500 mg every 12h) Randomize->GroupA GroupB Co-trimoxazole Group (160/800 mg every 12h) Randomize->GroupB Eval Outcome Evaluation GroupA->Eval GroupB->Eval End Data Analysis: Efficacy & Safety Eval->End

Key Takeaways for Researchers

  • Efficacy Profile: Both drugs are highly effective for treating UTIs, particularly cystitis, with clinical success rates exceeding 70% and reaching as high as 96% in the cited studies [2] [1].
  • Tolerability Consideration: A consistent finding across studies is that This compound demonstrated a better tolerability profile. Significantly fewer patients discontinued treatment due to adverse reactions when taking this compound compared to co-trimoxazole [2] [1].
  • Preventative Use: Evidence also supports the use of low-dose this compound for preventing recurrent UTIs. One study found it to be significantly more effective than a placebo, with 18 out of 20 patients remaining infection-free on this compound versus 11 out of 21 on placebo [3].

It is important to note that the clinical trials providing this direct comparative data were conducted in the 1980s. While they establish the fundamental efficacy and safety relationship between the two drugs, you may need to consult more recent literature for data on current resistance patterns and their use in modern treatment guidelines.

References

Cinoxacin vs fluoroquinolones safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cinoxacin vs. Fluoroquinolones: At-a-Glance Comparison

The table below summarizes the core characteristics and safety profiles based on current literature.

Feature This compound Modern Fluoroquinolones
Drug Class First-generation quinolone [1] Second, third, and fourth-generation fluoroquinolones [1]
Status Largely replaced; no significant clinical use [2] Systemically used but with significant safety restrictions [3] [4]
Primary Indications Uncomplicated urinary tract infections (UTIs) [5] Broad, including UTIs, pneumonia, skin infections; use limited due to safety concerns [3] [4]
Systemic Absorption Minimal serum levels [1] Excellent oral bioavailability and systemic distribution [1] [6]
Common Adverse Effects Gastrointestinal (nausea, diarrhea), headache, dizziness [5] [7] Gastrointestinal (nausea, diarrhea), CNS effects (headache, dizziness, insomnia) [1] [6] [3]
Serious Safety Concerns Tendonitis, tendon rupture [5] Boxed Warnings: Tendonitis/rupture, peripheral neuropathy, CNS effects, exacerbation of myasthenia gravis. Other concerns: Aortic aneurysm, QT prolongation, blood glucose disturbances, hepatotoxicity [8] [3] [4]
Mechanisms of Toxicity Data limited; presumed similarity to class effects Well-studied; includes oxidative stress, mitochondrial damage, GABA receptor inhibition, and chelation of metal ions [9]

Detailed Safety Profile Analysis

The disparity in safety data largely stems from the different eras and scales of these drugs' use.

  • This compound Profile: As an early quinolone, its profile is less defined. It is "generally well tolerated" with gastrointestinal and neurological side effects being most frequent [5]. It carries warnings for tendon damage and phototoxicity, consistent with the drug class [5]. However, the volume of data and quantification of risk are far less than for fluoroquinolones.
  • Fluoroquinolone Profile: These drugs have undergone intense scrutiny due to their widespread systemic use. Regulatory agencies have issued boxed warnings for their association with disabling and potentially permanent side effects [3] [4]. Recent large-scale pharmacovigilance studies confirm these risks are significant and broader than previously recognized, including serious psychiatric effects like depression, anxiety, and suicidal ideation [9] [4]. One study found fluoroquinolones had the highest rate of adverse drug reaction reports among all antibiotic classes [6].

Mechanisms of Adverse Effects

The toxicity of quinolones is linked to their core chemical structure and its interactions with mammalian systems. The following diagram illustrates the key pathways involved in fluoroquinolone-induced adverse effects, which are presumed to be shared to some extent by this compound.

G FQ Fluoroquinolone Administration OxStress Oxidative Stress & Mitochondrial Damage FQ->OxStress GABA GABA Receptor Inhibition FQ->GABA MMP Matrix Metalloproteinase (MMP) Inhibition FQ->MMP Chelation Chelation of Metal Ions FQ->Chelation Neuro Neurotoxicity - Peripheral Neuropathy - CNS Effects (eizure, anxiety) OxStress->Neuro Tendon Tendon Toxicity - Tendonitis - Tendon Rupture OxStress->Tendon GABA->Neuro MMP->Tendon Cartilage Cartilage Damage Chelation->Cartilage Other Other Effects (e.g., Phototoxicity) Chelation->Other

Pathway Explanations:

  • Oxidative Stress & Mitochondrial Damage: A primary mechanism where FQs generate reactive oxygen species, damaging cellular components and energy production, leading to cell death in tendons and nerves [9].
  • GABA Receptor Inhibition: FQs structurally mimic GABA and block its receptor in the central nervous system, reducing inhibitory signaling and causing excitation like anxiety, insomnia, and seizures [9].
  • Matrix Metalloproteinase (MMP) Inhibition: FQs inhibit enzymes crucial for maintaining tendon extracellular matrix, disrupting collagen structure and weakening tendon integrity [8].
  • Chelation of Metal Ions: FQs bind to magnesium and other ions, which can disrupt enzyme function and is implicated in cartilage damage, a particular concern for pediatric use [1] [3].

Methodologies for Safety Assessment

For researchers evaluating these profiles, the key methodologies cited in the literature include:

  • Pharmacovigilance Studies: Analyzing spontaneous adverse event reports from databases like the FDA Adverse Event Reporting System (FAERS) is a cornerstone for identifying post-market safety signals [6] [9]. The standard method involves disproportionality analysis (e.g., Reporting Odds Ratio) to quantify associations between a drug and specific adverse events [9].
  • Causality Assessment: Using standardized algorithms like the Naranjo scale to determine the probability that a specific drug caused an adverse event in an individual case report [6].
  • Retrospective Cohort Studies: Reviewing electronic health records or insurance claims data to compare the incidence of adverse events in patients exposed to a drug of interest versus those exposed to alternatives [6] [8].

Research Implications and Conclusions

For drug development professionals, this comparison highlights critical considerations:

  • Safety Legacy: The significant safety concerns associated with fluoroquinolones have created a high regulatory barrier for new drugs in this class. Newer agents require robust pre-clinical safety screening and extensive post-marketing surveillance [2].
  • Therapeutic Positioning: Current guidelines strongly emphasize using fluoroquinolones as second-line agents only for serious infections where less toxic alternatives are not suitable [3] [4]. This reflects a risk-benefit reassignment based on accumulated safety data.
  • Knowledge Gap on Older Agents: The safety profile of rarely used drugs like this compound is not fully characterized by modern standards. This presents both a limitation and a potential area for retrospective research using historical data.

References

Cinoxacin in vitro activity compared to oxolinic acid

Author: Smolecule Technical Support Team. Date: February 2026

In-vitro Activity Comparison

The table below summarizes key comparative data on the in-vitro antibacterial activity of cinoxacin and oxolinic acid.

Aspect This compound Oxolinic Acid
General Antibacterial Spectrum Active against most aerobic gram-negative bacilli; poor activity against gram-positive bacteria and Pseudomonas aeruginosa [1] Active against gram-negative bacilli; generally more potent than older quinolones like nalidixic acid [2]
Comparative Potency (vs. other quinolones) Less potent than norfloxacin and ciprofloxacin [3] Less potent than norfloxacin and ciprofloxacin; more potent than nalidixic acid [3]
Direct MIC Comparison (E. coli) In one study, 100% of 5,994 E. coli isolates were inhibited by ≤2.0 µg/ml [3] In the same study, 98.2% of 5,994 E. coli isolates were inhibited by ≤1.0 µg/ml [3]
Cross-Resistance Demonstrates cross-resistance with nalidixic acid, oxolinic acid, and fluoroquinolones [4] Demonstrates cross-resistance with nalidixic acid, this compound, and fluoroquinolones [4]

Experimental Protocols from Cited Studies

The comparative data is derived from standardized in-vitro methodologies. Here are the experimental details from the key studies:

  • For the 1984 Comparative Study [3]: The Minimum Inhibitory Concentration (MIC) was determined using an agar dilution method. Mueller-Hinton agar was employed, and an inoculum of approximately 10⁴ colony-forming units (CFU) was applied via a spot-replicating device. The MIC was defined as the lowest drug concentration that prevented visible growth after incubation at 35°C for 18 hours.
  • For the 1975 this compound Study [1]: This study also used the agar-dilution method to determine MICs. The inoculum size used was 10⁴ to 10⁵ bacteria, and the results were correlated with disk diffusion testing using a 30 µg this compound disk.
  • For the Cross-Resistance Study [4]: Resistance was developed in vitro through serial passage of six gram-negative bacilli on drug-containing agar. This method involved repeatedly transferring bacterial cultures to media containing sub-inhibitory concentrations of the drug to select for resistant populations.

Mechanism of Action and Resistance

This compound and oxolinic acid share a common mechanism of action and resistance pathways with other quinolone antibiotics.

G Quinolone Quinolone Antibiotic (e.g., this compound, Oxolinic Acid) DNA DNA Gyrase (GyrA/GyrB) & Topoisomerase IV Quinolone->DNA Inhibits Res Development of Resistance Quinolone->Res Selects for DSB Double-Strand DNA Breaks DNA->DSB Causes Death Bacterial Cell Death DSB->Death Mut Chromosomal Mutations (in GyrA, ParC) Res->Mut Eff Efflux Pump Upregulation Res->Eff Mut->DNA Alters Target Site Eff->Quinolone Reduces Intracellular Concentration

The diagram above illustrates the shared pathway. These drugs primarily inhibit bacterial DNA gyrase (topoisomerase II), an enzyme essential for supercoiling bacterial DNA. This inhibition leads to double-strand DNA breaks and ultimately bacterial cell death [5]. Resistance arises from chromosomal mutations in the target enzymes (e.g., in gyrA), particularly in the Quinolone Resistance Determining Region (QRDR), or from the upregulation of efflux pumps [5] [4]. A critical finding is that exposure to one quinolone can select for populations resistant to others, demonstrating significant cross-resistance within this drug class [4].

Key Comparative Insights

  • Oxolinic acid shows greater potency against E. coli compared to this compound, as a lower concentration (1.0 µg/ml vs. 2.0 µg/ml) was sufficient to inhibit the vast majority of clinical isolates in a large-scale study [3].
  • Both are considered first-generation quinolones and are significantly less potent than the fluoroquinolones (e.g., ciprofloxacin, norfloxacin) that were developed later [3].
  • The potential for cross-resistance is high. Bacteria selected for resistance to one quinolone, including this compound or oxolinic acid, will likely show decreased susceptibility to others [4]. Recent research on flumequine, a related veterinary quinolone, confirms that these agents select for identical resistance mutations (e.g., S83L in GyrA) as fluoroquinolones [5].

References

Cinoxacin vs. Placebo: Clinical Trial Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Trial Aspect Details
Study Reference J Fam Pract. 1982 Nov;15(5):901-4 [1]
Study Design Two-center, double-blind study [1]
Patient Population 59 female patients with a history of ≥3 UTIs in the preceding year [1]
Intervention Low-dose cinoxacin [1]
Comparison Placebo [1]

| Primary Efficacy Outcome | This compound: 18/20 patients remained asymptomatic (90%) Placebo: 11/21 patients remained asymptomatic (52%) Statistical Significance: P = 0.031 [1] | | Microbiological Outcome | This compound: 1/20 patients developed an infection (5%) Placebo: 8/21 patients developed an infection (38%) Statistical Significance: P = 0.045 [1] | | Adverse Events | This compound: 4 patients reported reactions, 1 led to withdrawal [1] Placebo: 5 patients reported reactions, 3 led to withdrawal [1] |

Experimental Protocol Details

For researchers aiming to interpret or contextualize these findings, here are the methodological details of the cited study.

  • Trial Design and blinding: The study was conducted as a two-center, double-blind trial, meaning neither the patients nor the investigators knew which treatment (this compound or placebo) was being administered to minimize bias [1].
  • Patient Recruitment and Eligibility: Participants were adult females with a well-documented history of frequent rUTIs, defined as at least three episodes in the year before the study [1].
  • Intervention and Dosage: The intervention group received low-dose this compound as prophylactic therapy. While the exact dose isn't specified in the abstract, other contemporary sources indicate a typical prophylactic dose was 250 mg daily [2]. The control group received an identical-looking placebo [1].
  • Outcome Measures: Efficacy was evaluated based on two primary endpoints [1]:
    • Clinical Symptomatology: Whether patients remained asymptomatic throughout the study period.
    • Microbiological Confirmation: Development of a confirmed urinary tract infection, likely defined by a positive urine culture.
  • Safety Monitoring: Adverse events were recorded based on spontaneous patient reports, and the severity was noted, particularly if it led to the discontinuation of treatment [1].

Mechanism of Action

This compound is a synthetic antibacterial agent belonging to the quinolone class. Its bactericidal activity is achieved by inhibiting bacterial DNA synthesis [2].

The diagram below illustrates this mechanism of action and the consequence of its inhibition.

G SupercoiledDNA Supercoiled Bacterial DNA Topoisomerase DNA Gyrase (Topoisomerase II) Binds to DNA SupercoiledDNA->Topoisomerase 1. Enzyme Binding CleavedComplex Cleaved DNA-Enzyme Complex Topoisomerase->CleavedComplex 2. DNA Cleavage RelaxedDNA Relaxed DNA (Replication Ready) CleavedComplex->RelaxedDNA 3. DNA Religation (Normal Function) ReplicationFork Replication Fork Stalls CleavedComplex->ReplicationFork 4. This compound Inhibits Religation Replication DNA Replication Proceeds RelaxedDNA->Replication DSB Double-Stranded DNA Breaks Cell Death ReplicationFork->DSB 5. Collision with Replication Machinery

As the diagram shows:

  • In a normal state, the enzyme DNA gyrase (a type II topoisomerase) cleaves, unwinds, and then reseals supercoiled bacterial DNA to facilitate replication [3].
  • This compound specifically targets the DNA-enzyme complex after the DNA is cleaved. By binding to this complex, it prevents the religation step [3].
  • This disruption results in the stabilization of the "cleaved complex," which acts as a physical barrier to the DNA replication machinery. The collision leads to double-stranded DNA breaks and ultimately bacterial cell death [3].

Context for Modern Research

While the clinical trial data demonstrates this compound's efficacy, your awareness of its contemporary status is crucial.

  • Historical Place and Current Status: this compound was developed as an improvement over nalidixic acid but was soon superseded by more potent and broad-spectrum fluoroquinolones (e.g., ciprofloxacin, norfloxacin) with better pharmacokinetic profiles [3]. It is now widely considered obsolete in clinical practice [4].
  • Relevance in the Modern Antibiotic Arsenal: The value of studying this compound's trial data today lies primarily in:
    • Understanding the Quinolone Class: It provides a historical benchmark for the evolution of quinolone antibiotics [3].
    • Evidence for Prophylaxis: Its successful use for rUTI prophylaxis contributed to the foundational evidence supporting this treatment strategy. A 2022 meta-analysis confirmed that antibiotic prophylaxis, in general, significantly reduces rUTI risk compared to placebo, though it now emphasizes evaluating the benefit-risk ratio due to antimicrobial resistance concerns [4].

References

Cinoxacin adverse event profile vs other quinolones

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile Comparison

The table below summarizes the available data on adverse drug reactions (ADRs) for cinoxacin and other quinolones, primarily fluoroquinolones.

Drug/Class Most Common ADRs (Incidence) Serious / Notable ADRs Key Comparative Findings

| This compound | Gastrointestinal (5.5%): Nausea, diarrhea [1] Central Nervous System (4.3%): Dizziness, headache [1] Hypersensitivity (2.4%) [1] | Information limited in modern databases; similar serious class effects possible. | In clinical trials (1984), reported fewer overall ADRs than nalidixic acid, amoxicillin, or trimethoprim-sulfamethoxazole [1]. | | Fluoroquinolones (Class Profile) | Gastrointestinal (up to 20%): Nausea, diarrhea, C. difficile infection [2] [3] | Musculoskeletal: Tendinitis, tendon rupture [2] [3] Neurological: Peripheral neuropathy, CNS stimulation (anxiety, insomnia, seizures) [2] [4] [5] Cardiac: QTc prolongation (risk varies by drug) [2] [3] Other: Aortic aneurysm/dissection, dysglycemia, hepatotoxicity [2] [6] [3] | — | | Ciprofloxacin | — | Neurological: Higher reporting probability of peripheral neuropathy and nervous system disorders vs. other FQs [6] [5]. | — | | Levofloxacin | — | Musculoskeletal: Higher reporting probability of tendon, muscle, and joint injuries vs. other FQs [6] [5]. | — | | Moxifloxacin | — | Cardiac: Higher risk of QTc prolongation and cardiac arrhythmia vs. ciprofloxacin/levofloxacin [2] [6] [3]. Metabolic: Higher risk of hyperglycemia and hypoglycemia vs. ciprofloxacin [2] [3]. Hepatic: More frequent reports of toxic liver disease vs. other FQs [6]. | In large clinical trials, overall safety was comparable to other standard antibiotics for approved indications [7]. |

Experimental Data and Methodologies

The data in the comparison table comes from different study types, each with a specific methodology.

Clinical Trial Data for this compound

The primary data for this compound comes from its formal clinical trial program, which is a structured method for initial safety assessment [1].

  • Objective: To determine the incidence and type of adverse drug reactions (ADRs) associated with this compound during its development phase.
  • Methodology:
    • Population: 2,801 patients treated with this compound for urinary tract infections (UTIs) [1].
    • Data Collection: Patients were monitored for the emergence of adverse events.
    • Causality Assessment: Reported events were classified as "probably or definitely drug induced" (5% of patients) or having an "uncertain relationship" (10% of patients) based on clinical judgment [1].
    • Comparison: ADR rates were directly compared with those in patient groups treated with other common UTI antibiotics (e.g., nalidixic acid, amoxicillin) within the controlled trial environment [1].
Spontaneous Reporting System (Pharmacovigilance)

This is a key method for identifying rare and serious ADRs after a drug is marketed, and it is the source for much of the modern fluoroquinolone data [8] [6] [5].

  • Objective: To continuously monitor and identify potential safety signals of approved medicines in the general population.
  • Methodology:
    • Data Source: Reports from healthcare professionals or consumers are submitted to national databases (e.g., EudraVigilance in Europe) [6].
    • Case Identification: Reports where a specific fluoroquinolone is listed as a "suspected" or "interacting" drug are extracted [6] [5].
    • Analysis: The frequency of specific ADR reports for different fluoroquinolones is compared. Statistical measures like the Reporting Odds Ratio (ROR) are calculated to determine if an event is reported disproportionately often for one drug compared to others [5].
    • Comparator: Fluoroquinolone reports are often compared to reports for other antibiotic classes (e.g., cotrimoxazole, penicillins) to contextualize the findings [8] [6].

Mechanisms of Key Adverse Events

The following diagram illustrates the proposed signaling pathways and risk factors for major quinolone-associated adverse events, particularly for fluoroquinolones.

G cluster_pathways Proposed Pathophysiological Pathways cluster_risk Key Risk Factors FQ Fluoroquinolone Exposure MMP Upregulation of Matrix Metalloproteinases (MMPs) FQ->MMP Fluorinated Molecules Neuronal Oxidative Stress & Mitochondrial Dysfunction in Neurons FQ->Neuronal Fluorinated Molecules K_Channel Blockade of Cardiac Delayed Rectifier Potassium Channels FQ->K_Channel Varies by molecule (e.g., Moxifloxacin) Collagen Collagen Degradation & Impaired Repair MMP->Collagen Tendon Tendinopathy / Tendon Rupture Collagen->Tendon Aortic Aortic Aneurysm / Dissection Collagen->Aortic PN Peripheral Neuropathy Neuronal->PN QT Prolonged QT Interval (Cardiac Action Potential) K_Channel->QT Arrhythmia Risk of Torsades de Pointes QT->Arrhythmia Age Advanced Age (≥60) Age->Tendon Age->Aortic Corticosteroids Concomitant Corticosteroid Use Corticosteroids->Tendon Organ Organ Transplant Organ->Tendon Cardiac Preexisting Cardiac Conditions / Electrolyte Imbalance Cardiac->Arrhythmia

The diagram shows that the fluorinated structure of later-generation quinolones is implicated in several serious ADRs through distinct pathways [5]. Key risk factors like age and concomitant medication can significantly increase a patient's susceptibility to these events [2] [5].

Interpretation and Research Considerations

  • Contextualize this compound Data: this compound, a first-generation non-fluorinated quinolone, has a limited and older safety database [1] [5]. Its profile appears dominated by more common, less severe ADRs, but the absence of modern, large-scale data means rare serious events cannot be ruled out.
  • Acknowledge Data Gaps: A direct, quantitative "head-to-head" comparison between this compound and all modern fluoroquinolones is not feasible with the available public data. The information for this compound comes from controlled clinical trials of the past, while data for other quinolones are enriched by decades of widespread post-marketing surveillance [1] [6].
  • Prioritize Stewardship: Current clinical guidance strongly emphasizes antimicrobial stewardship. Fluoroquinolones should be reserved for infections where no safer, equally effective alternative exists, due to their unique potential for disabling and permanent ADRs [2] [3].

References

Cinoxacin prostate tissue penetration vs other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Antibiotic Prostate Tissue and Fluid Penetration Data

Antibiotic Prostate Tissue/ Fluid to Plasma Concentration Ratio Key Findings and Context
Ciprofloxacin Prostatic fluid/plasma: ~0.5 (Dog model) [1] Achieved higher prostatic fluid concentrations than norfloxacin; favorable pharmacokinetics for prostatitis treatment [1].
Norfloxacin Prostatic fluid/plasma: ~0.3 (Dog model) [1] Prostatic fluid concentrations were consistently lower than in plasma [1].
Fluoroquinolones (general) High concentrations in prostatic fluid and tissue [2] Class property: high lipophilicity and low protein binding facilitate penetration. Ciprofloxacin, enoxacin, and lomefloxacin yield the highest tissue concentrations [2].
Fosfomycin Data on specific ratios not available in search results Effective against multidrug-resistant pathogens and chronic prostatitis; proposed for prophylactic use in prostate procedures [3] [4].
Trimethoprim/Sulfamethoxazole Data on specific ratios not available in search results Penetrates into prostatic fluid; used in combination therapy for prostate biopsy prophylaxis and historically for chronic bacterial prostatitis [3] [5].

Experimental Protocols for Key Data

The quantitative data for ciprofloxacin and norfloxacin in the table comes from a specific animal study. Here is the detailed methodology:

  • Study Subjects: Eight adult male beagle dogs [1].
  • Dosing Regimen: Multiple oral doses of ciprofloxacin and norfloxacin [1].
  • Sample Collection:
    • Blood Plasma: Collected at multiple time points to determine the drug concentration in plasma over time [1].
    • Prostatic Fluid: Collected by digital manipulation before drug administration and at 1, 2, 4, 6, 8, and 10 hours after the last dose [1].
  • Analysis: Drug concentrations in plasma and prostatic fluid were measured. Key pharmacokinetic parameters (like Cmax and AUC) were calculated, and penetration ratios were determined as prostatic fluid/plasma concentrations [1].

This process of comparing drug levels in prostatic fluid or tissue to plasma levels over time is the standard method for assessing antibiotic penetration into the prostate. The following diagram illustrates this general experimental workflow.

Animal Model\n(e.g., Dogs) Animal Model (e.g., Dogs) Administer Antibiotic Administer Antibiotic Animal Model\n(e.g., Dogs)->Administer Antibiotic Collect Serial Samples Collect Serial Samples Administer Antibiotic->Collect Serial Samples Blood Plasma Blood Plasma Collect Serial Samples->Blood Plasma Prostatic Fluid/Tissue Prostatic Fluid/Tissue Collect Serial Samples->Prostatic Fluid/Tissue Analyze Drug Concentration Analyze Drug Concentration Blood Plasma->Analyze Drug Concentration  HPLC/Bioassay Prostatic Fluid/Tissue->Analyze Drug Concentration  HPLC/Bioassay Calculate PK Parameters\n(Cmax, AUC) Calculate PK Parameters (Cmax, AUC) Analyze Drug Concentration->Calculate PK Parameters\n(Cmax, AUC) Determine Penetration Ratio\n(Tissue : Plasma) Determine Penetration Ratio (Tissue : Plasma) Calculate PK Parameters\n(Cmax, AUC)->Determine Penetration Ratio\n(Tissue : Plasma)

Clinical Context and Application

The penetration data directly informs clinical use, particularly in two key areas:

  • Treatment of Bacterial Prostatitis: Fluoroquinolones like ciprofloxacin are often the drugs of choice due to their good penetration and broad spectrum against common pathogens [2]. Fosfomycin is also recognized as an effective oral option, especially against multidrug-resistant bacteria [4].
  • Prophylaxis for Prostate Biopsy: Antibiotic penetration is crucial for preventing post-biopsy infections. Research shows that combination regimens (e.g., Fosfomycin with Trimethoprim/Sulfamethoxazole) can be more effective than single agents like ciprofloxacin alone, particularly in the face of rising fluoroquinolone resistance [3].

How to Proceed Given the Data Gap on Cinoxacin

The absence of this compound data in current literature is likely because it is a first-generation quinolone that has largely been superseded by more potent and better-studied agents like ciprofloxacin and levofloxacin.

To build a complete comparison, you could:

  • Consult Historical Archives: Search older pharmaceutical journals from the 1980s, when this compound was in clinical use.
  • Extrapolate from Class Properties: While not a replacement for direct data, note that this compound, as an early quinolone, generally demonstrated lower potency and less favorable pharmacokinetics than the fluoroquinolones that followed it.

References

Comparative Overview of Cinoxacin and Nalidixic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Cinoxacin and Nalidixic acid based on the search results.

Feature This compound Nalidixic Acid
Drug Class First-generation quinolone antibacterial [1] [2] First-generation quinolone antibacterial [3] [2]
Primary Use Treatment of uncomplicated urinary tract infections (UTIs) [1] Treatment of Gram-negative UTIs [3] [2]
In Vitro Activity Similar to nalidixic acid against Shigella [4] [5] Similar to this compound against Shigella [4] [5]
Cross-Resistance Observed with nalidixic acid and oxolinic acid [4] [5] Observed with this compound and oxolinic acid [4] [5]
Protein Binding High, but less than nalidixic acid [4] [5] Higher than this compound and oxolinic acid [4] [5]
Clinical Efficacy As effective as nalidixic acid in chronic UTIs [6] As effective as this compound in chronic UTIs [6]
Side Effects Gastrointestinal and CNS disturbances [6] Gastrointestinal and CNS disturbances [6]

Mechanisms of Action and Resistance

Quinolones, including this compound and nalidixic acid, target two essential bacterial enzymes: DNA gyrase and topoisomerase IV [3]. These enzymes are crucial for bacterial DNA replication, and inhibiting them leads to lethal DNA breaks [3].

Resistance to these drugs primarily arises through chromosomal mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, parE) [3]. A 1976 study noted that cross-resistance readily develops between this compound, nalidixic acid, and oxolinic acid, meaning that bacteria resistant to one of these drugs are likely resistant to the others [4] [5].

The following diagram illustrates the core mechanisms of quinolone action and the primary pathways for resistance development.

quin_resistance Drug Quinolone Antibiotic (e.g., this compound, Nalidixic Acid) Action Inhibits DNA Gyrase & Topoisomerase IV Drug->Action Effect Bacterial DNA Breaks → Cell Death Action->Effect Mutations Chromosomal Mutations (gyrA, gyrB, parC, parE) Action->Mutations Resistance Mechanisms Efflux Overexpression of Efflux Pumps Action->Efflux Protection Plasmid-mediated Protection (qnr genes) Action->Protection

Key Experimental Findings and Protocols

Here are summaries of relevant experimental studies that provide data on the activity and resistance of these drugs.

Comparative In Vitro Activity Against Shigella (1976)
  • Objective: To compare the in vitro antibacterial activity of this compound, nalidixic acid, and oxolinic acid against 138 Shigella isolates [4] [5].
  • Methodology: Standardized plate dilution assays were used to determine the Minimum Inhibitory Concentration (MIC). The effect of agar pH on MIC and the degree of serum protein binding were also investigated [4] [5].
  • Key Findings:
    • This compound and nalidixic acid showed similar activity against the Shigella isolates and were somewhat less active than oxolinic acid on a weight basis [4] [5].
    • Cross-resistance was observed when bacteria were serially passaged in sub-inhibitory concentrations of any of the three drugs [4] [5].
    • Antibacterial activity for all drugs increased with decreasing pH [4] [5].
    • Nalidixic acid exhibited the highest degree of protein binding, followed by oxolinic acid, then this compound [4] [5].
Clinical Comparison in Chronic Urinary Tract Infections (1982)
  • Objective: To compare the clinical efficacy and safety of this compound and nalidixic acid in treating chronic urinary tract infections [6].
  • Methodology: A clinical study involving 60 patients with chronic UTIs. 29 patients received this compound and 31 received nalidixic acid over ten days [6].
  • Key Findings:
    • Therapy Failure: 5 patients in the this compound group and 9 in the nalidixic acid group [6].
    • Side Effects: 11 patients in the this compound group and 13 in the nalidixic acid group reported drug-related adverse effects, primarily gastrointestinal and central nervous system disturbances. All side effects subsided quickly after discontinuing therapy [6].

Interpretation and Research Implications

The available data, though limited, suggests that this compound and nalidixic acid are very similar in their antibacterial activity and resistance profiles.

  • Cross-resistance between them is a significant finding, indicating that their use is likely compromised by a common resistance mechanism [4] [5].
  • The lower protein binding of this compound could be a minor pharmacological advantage, but it does not appear to translate to a clear clinical superiority over nalidixic acid [4] [6] [5].
  • For modern research, nalidixic acid has found a role as a tool for detecting low-level fluoroquinolone resistance in bacteria like E. coli, as it can help identify strains with plasmid-mediated resistance mechanisms that might otherwise be missed by testing only with newer fluoroquinolones like ciprofloxacin [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

262.05897142 Da

Monoisotopic Mass

262.05897142 Da

Heavy Atom Count

19

LogP

1.5
1.5

Appearance

Solid powder

Melting Point

261-262
261 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LMK22VUH23

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

For the treatment of initial and recurrent urinary tract infections in adults caused by the following susceptible microorganisms: Escherichia coli, Proteus mirabilis, Proteus vulgaris, Klebsiella species (including K. pneumoniae), and Enterobacter species.
FDA Label

Pharmacology

Cinoxacin is a synthetic antibacterial agent with in vitro activity against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family. Cinoxacin inhibits bacterial deoxyribonucleic acid (DNA) synthesis, is bactericidal, and is active over the entire urinary pH range. Cross resistance with nalidixic acid has been demonstrated.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MB - Other quinolones
J01MB06 - Cinoxacin

Mechanism of Action

Evidence exists that cinoxacin binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis. It appears to also inhibit DNA gyrase. This enzyme is necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division is inhibited.

Pictograms

Irritant

Irritant

Other CAS

28657-80-9

Absorption Distribution and Excretion

Rapidly absorbed after oral administration. While concurrent food intake may delay the drug absorption, the total drug absorption is not affected.

Metabolism Metabolites

Hepatic, with approximately 30-40% metabolized to inactive metabolites.

Wikipedia

Cinoxacin

Biological Half Life

While the mean serum half-life is 1.5 hours, the half-life may exceed 10 hours in case of renal impairment.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Targeting quorum sensing by designing azoline derivatives to inhibit the N-hexanoyl homoserine lactone-receptor CviR: Synthesis as well as biological and theoretical evaluations

Alejandro Bucio-Cano, Alicia Reyes-Arellano, José Correa-Basurto, Martiniano Bello, Jenifer Torres-Jaramillo, Héctor Salgado-Zamora, Everardo Curiel-Quesada, Javier Peralta-Cruz, Alcives Avila-Sorrosa
PMID: 26654469   DOI: 10.1016/j.bmc.2015.10.046

Abstract

To counteract bacterial resistance, we investigated the interruption of quorum sensing mediated by non-classical bioisosteres of the N-hexanoyl homoserine lactone with an azoline core. For this purpose, a set of selected 2-substituted azolines was synthesized, establishing the basis for a new protocol to synthesize 2-amino imidazolines. The synthesized compounds were evaluated as inhibitors of violacein production in Chromobacterium violaceum. Theoretical studies on bioisostere-protein interactions were performed using CviR. The results show that some azolines decreased violacein production, suggesting an antiquorum sensing profile against Gram-negative bacteria. Docking and molecular dynamic simulations together with binding free energy calculations revealed the exact binding and inhibitory profiles. These theoretical results show relationship with the in vitro activity of the azoline series.


Synthesis of amino acid derivatives of quinolone antibiotics

Alan R Katritzky, Munawar Ali Munawar, Judit Kovacs, Levan Khelashvili
PMID: 19462046   DOI: 10.1039/b900762h

Abstract

Optically pure conjugates of quinolone antibiotics with naturally occurring amino acids are synthesized in 40-98% yields.


Synthesis, primary photophysical and antibacterial properties of naphthyl ester cinoxacin and nalidixic acid derivatives

Franklin Vargas, Tamara Zoltan, Carlos Rivas, Alvaro Ramirez, Tulynan Cordero, Yrene Díaz, Carla Izzo, Ylec M Cárdenas, Verónica López, Lubimar Gómez, Jessenia Ortega, Alberto Fuentes
PMID: 18562206   DOI: 10.1016/j.jphotobiol.2008.05.001

Abstract

We have synthesized two naphthyl ester quinolone derivates and determined their ability to generate reactive oxygen species (ROS) such as (1)O(2), ()OH, H(2)O(2) upon photolysis with UV-A light. The ability of cinoxacin (1) and nalidixic acid (2), and their naphthyl ester derivatives (3 and 4) to generate a dose-dependent amount of singlet oxygen and ROS (()(-)O(2), ()OH) in cell-free systems was detected by histidine assay and by luminol-enhanced chemiluminescence (LCL), respectively. Their electronic absorption and emission spectra were quantified and their photostability was determined. Their tendency to generate peroxidic derivative species showed the following order: 3>4; in contrast, their ability to generate singlet oxygen was 4>3 and these were better sensitizers than their parent quinolones 1 and 2. The antibacterial activity in darkness and under irradiation of compounds 3 and 4 was tested on Escherichia coli and compared with that of their parent compounds. An enhanced antibacterial activity by irradiation of the naphthyl esters of cinoxacin and nalidixic acid on E. coli was observed.


Improved susceptibilities to cinoxacin and other antimicrobial agents of some Providencia species re-identified on the basis of fermentation of polyhydric alcohols

G Cornaglia, M Mistretta, B Dainelli, G Satta
PMID: 16312291   DOI:

Abstract




Structure and medium effects on the photochemical behavior of nonfluorinated quinolone antibiotics

Paulina Pávez, Bárbara Herrera, Alejandro Toro-Labbé, María Victoria Encinas
PMID: 17132068   DOI: 10.1562/2006-08-21-RA-1009

Abstract

The photophysical behavior of the quinolone antibiotics, oxolinic (OX), cinoxacin (CNX) and pipemidic (PM) acids was studied as a function of pH and solvent properties. The ground state of these compounds exhibits different protonated forms, which also exist in the first excited states. Theoretical calculations of the Fukui indexes allowed to assigning the different protonation equilibria. The pK values indicate that the acidity of the 3-carboxylic and 4-carbonyl groups increases with the N-atom at position 2 in CNX. It has been found that fluorescence properties are strongly affected by pH, the more fluorescent species is that with protonated carboxylic acid, protonated species at the carbonyl group and the totally deprotonated form present very low fluorescence. The fluorescence behavior also depends on the chemical structure of the quinolone and on the solvent properties. The analysis of the solvent effect on the maximum and the width of the fluorescence band of OX, using the linear solvent-energy relation solvatochromic equation, indicates that the polarizability and hydrogen bond donor ability are the parameters that condition the spectral changes. The hydrogen bond acceptor ability of the solvents also contributes to the spectral shifts of CNX. The compound bearing the piperazinyl group at the position 7, PM only is fluorescent in high protic solvents. These results are discussed in terms of the competition between the intra- and intermolecular hydrogen bonds. The irradiation of OX, CNX and PM using 300 nm UV light led to a very low photodecomposition rate. Under the same conditions the nalidixic acid (NA), a structurally related quinolone, photodecomposes two orders of magnitude faster.


Selective action of fluoroquinolones against intracellular amastigotes of Leishmania (Viannia) panamensis in vitro

Ibeth C Romero, Nancy G Saravia, John Walker
PMID: 16539034   DOI: 10.1645/GE-3489.1

Abstract

We have demonstrated that fluoroquinolones, a class of antibacterial agents that act through inhibition of type II DNA topoisomerases, exert selective action against intracellular amastigotes of Leishmania (Viannia) panamensis at concentrations that are achievable in vivo. Drug cytotoxicity assays employing the luciferase reporter gene revealed that intracellular amastigotes were 6.6- to 25.9-fold more sensitive than human macrophages (P < 0.05) to second-generation fluoroquinolones in vitro. The most selective agents (enoxacin and ciprofloxacin) exhibited 2 orders of magnitude greater potency against parasites (50% effective dose [ED50] = 54.9-83.4 microM) than host cells (ED50 = 1,425-1,740 microM). Linear regression analysis of ED50 data confirmed a complete lack of correlation (r = 0.001) between the relative drug sensitivities of parasites and host cells. A potential relationship between the structures of fluoroquinolones and their relative leishmanicidal activities was observed. The key substituents of the basic pyridone beta-carboxylic acid nucleus accounting for enhanced antiparasite potency and selectivity appear to be a nitrogen at position 8 of the bicyclic nucleus (enoxacin), a cyclopropyl substituent at the R1 site (ciprofloxacin), and linkage of the R1 and X8 groups by a CH3CHO bridge to form a tricyclic compound (ofloxacin). These findings support the potential of fluoroquinolones and derivatives as novel antileishmanials and encourage their clinical evaluation.


Endosymbiotic alga from green hydra under the influence of cinoxacin

G Kovacević, M Kalafatić, N Ljubesić
PMID: 16295658   DOI: 10.1007/BF02931567

Abstract

Cinoxacin (Cxn) showed a strong effect on the endosymbiotic alga Chlorella; it was significantly damaged. Changes in algal color, position, structure and ultrastructure were found. In some algal cells ultrastructures were completely destroyed. The antichloroplastal and antimitochondrial effect was especially expressed. Damage to the thylakoid system of chloroplasts was more pronounced with increasing Cxn concentration. Some of the mitochondria were swollen and some of them were completely destroyed. From the evolutionary point of view, the correlation between antibacterial, and antichloroplastal and antimitochondrial effect of Cxn points to the evolutionary connection of chloroplasts and mitochondria with eubacteria.


Vibrational spectroscopic characterization of fluoroquinolones

U Neugebauer, A Szeghalmi, M Schmitt, W Kiefer, J Popp, U Holzgrabe
PMID: 15820884   DOI: 10.1016/j.saa.2004.11.014

Abstract

Quinolones are important gyrase inhibitors. Even though they are used as active agents in many antibiotics, the detailed mechanism of action on a molecular level is so far not known. It is of greatest interest to shed light on this drug-target interaction to provide useful information in the fight against growing resistances and obtain new insights for the development of new powerful drugs. To reach this goal, on a first step it is essential to understand the structural characteristics of the drugs and the effects that are caused by the environment in detail. In this work we report on Raman spectroscopical investigations of a variety of gyrase inhibitors (nalidixic acid, oxolinic acid, cinoxacin, flumequine, norfloxacin, ciprofloxacin, lomefloxacin, ofloxacin, enoxacin, sarafloxacin and moxifloxacin) by means of micro-Raman spectroscopy excited with various excitation wavelengths, both in the off-resonance region (532, 633, 830 and 1064 nm) and in the resonance region (resonance Raman spectroscopy at 244, 257 and 275 nm). Furthermore DFT calculations were performed to assign the vibrational modes, as well as for an identification of intramolecular hydrogen bonding motifs. The effect of small changes in the drug environment was studied by adding successively small amounts of water until physiological low concentrations of the drugs in aqueous solution were obtained. At these low concentrations resonance Raman spectroscopy proved to be a useful and sensitive technique. Supplementary information was obtained from IR and UV/vis spectroscopy.


Corneal and scleral permeability of quinolones--a pharmacokinetics study

Ming-Cheng Tai, Da-Wen Lu, Chiao-Hsi Chiang
PMID: 14733712   DOI: 10.1089/108076803322660468

Abstract

To investigate the corneal and scleral permeability of nalidixic acid and synthesized fluoroquinolones and their in vivo pharmacokinetics in rabbits.
The corneal and scleral permeability coefficients of ciprofloxacin, norfloxacin, cinoxacin, enoxacin, and ofloxacin were determined in rabbits using high performance liquid chromatography (HPLC). The aqueous humor levels of norfloxacin and ciprofloxacin were measured separately by topical instillation of 0.3% solutions of the two drugs onto rabbit eyes.
Nalidixic acid had a higher corneal permeability coefficient (17.3 +/- 3.56 x 10(-6) cm/second) than all other drugs tested (p < 0.01). Corneal permeability coefficients in rabbits among ciprofloxacin, norfloxacin, cinoxacin, enoxacin, and ofloxacin were not significantly different (p > 0.1). Comparing the corneal and scleral permeability coefficients, only values for nalidixic acid were not significantly different (17.35 +/- 3.56 x l0(-6) cm/second versus 22.69 +/- 5.19 x 10(-6) cm/second, p > 0.05), while all other drugs had scleral permeability coefficients 8 to 10 times greater than corneal permeability coefficients. The mean aqueous humor concentration of norfloxacin and ciprofloxacin at 60 minutes to 180 minutes after instillation was around 0.3 microg/mL, a value higher than MIC90 of most bacteria.


The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents

Frederic Collin, Anthony Maxwell
PMID: 31181289   DOI: 10.1016/j.jmb.2019.05.050

Abstract

Microcin B17 (MccB17) is an antibacterial peptide produced by strains of Escherichia coli harboring the plasmid-borne mccB17 operon. MccB17 possesses many notable features. It is able to stabilize the transient DNA gyrase-DNA cleavage complex, a very efficient mode of action shared with the highly successful fluoroquinolone drugs. MccB17 stabilizes this complex by a distinct mechanism making it potentially valuable in the fight against bacterial antibiotic resistance. MccB17 was the first compound discovered from the thiazole/oxazole-modified microcins family and the linear azole-containing peptides; these ribosomal peptides are post-translationally modified to convert serine and cysteine residues into oxazole and thiazole rings. These chemical moieties are found in many other bioactive compounds like the vitamin thiamine, the anti-cancer drug bleomycin, the antibacterial sulfathiazole and the antiviral nitazoxanide. Therefore, the biosynthetic machinery that produces these azole rings is noteworthy as a general method to create bioactive compounds. Our knowledge of MccB17 now extends to many aspects of antibacterial-bacteria interactions: production, transport, interaction with its target, and resistance mechanisms; this knowledge has wide potential applicability. After a long time with limited progress on MccB17, recent publications have addressed critical aspects of MccB17 biosynthesis as well as an explosion in the discovery of new related compounds in the thiazole/oxazole-modified microcins/linear azole-containing peptides family. It is therefore timely to summarize the evidence gathered over more than 40 years about this still enigmatic molecule and place it in the wider context of antibacterials.


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